molecular formula C13H8ClIN2O2S B581107 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole CAS No. 1227267-17-5

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Cat. No.: B581107
CAS No.: 1227267-17-5
M. Wt: 418.633
InChI Key: JSJQNHSTBZYPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a useful research compound. Its molecular formula is C13H8ClIN2O2S and its molecular weight is 418.633. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQNHSTBZYPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a halogenated and sulfonated derivative of 5-azaindole. The azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole. The incorporation of a nitrogen atom into the indole ring system can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical in drug design. Azaindole derivatives have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer. The phenylsulfonyl group at the N1 position and the iodo and chloro substituents on the azaindole core suggest its utility as a versatile intermediate in synthetic chemistry, particularly for further functionalization through cross-coupling reactions to generate libraries of bioactive compounds.

Core Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be derived from its structure and data from commercial suppliers.

PropertyValueSource/Comment
CAS Number 1227267-17-5
Molecular Formula C₁₃H₈ClIN₂O₂SConfirmed by multiple chemical suppliers.
Molecular Weight 418.64 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Based on similar substituted azaindole compounds.
Melting Point Not publicly available.Expected to be a crystalline solid with a defined melting point.
Boiling Point Not publicly available.Likely decomposes at high temperatures.
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Based on the nonpolar nature of the molecule.
Spectral Data (NMR, IR, MS) Data is reportedly available from commercial suppliers but not publicly disclosed.Spectral characteristics can be predicted based on the functional groups present.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups:

  • N-Phenylsulfonyl Group: This group serves as a protecting group for the indole nitrogen, preventing N-alkylation and other side reactions. It is an electron-withdrawing group, which can influence the reactivity of the azaindole ring system. It can be removed under specific conditions if the free NH is desired in a final product.

  • 2-Iodo Substituent: The iodine atom at the C2 position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. Common reactions include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • 6-Chloro Substituent: The chlorine atom on the pyridine ring is less reactive than the C2-iodo group in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. However, under more forcing conditions, the chloro group can also participate in cross-coupling reactions, enabling sequential derivatization.

This dual halogenation pattern makes this compound a valuable building block for creating diverse molecular scaffolds for drug discovery.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely involve a three-step process starting from the commercially available 6-chloro-5-azaindole.

Synthetic Pathway start 6-Chloro-5-azaindole step1 N-Phenylsulfonylation start->step1 Benzenesulfonyl chloride, Base (e.g., NaH), Solvent (e.g., DMF) intermediate1 1-(Phenylsulfonyl)-6-chloro-5-azaindole step1->intermediate1 step2 Iodination at C2 intermediate1->step2 Iodinating agent (e.g., NIS or I₂), Base (e.g., n-BuLi or LDA), Solvent (e.g., THF) product This compound step2->product

A proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis of this compound based on established methodologies for azaindole chemistry.

Step 1: Synthesis of 1-(Phenylsulfonyl)-6-chloro-5-azaindole

Objective: To protect the nitrogen of 6-chloro-5-azaindole with a phenylsulfonyl group.

Materials:

  • 6-Chloro-5-azaindole

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 6-chloro-5-azaindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(phenylsulfonyl)-6-chloro-5-azaindole.

Step 2: Synthesis of this compound

Objective: To regioselectively iodinate the C2 position of the N-protected azaindole.

Materials:

  • 1-(Phenylsulfonyl)-6-chloro-5-azaindole

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • Dissolve 1-(phenylsulfonyl)-6-chloro-5-azaindole (1.0 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Wash the mixture with saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Significance and Applications in Drug Discovery

The azaindole core is a key pharmacophore in many kinase inhibitors. The introduction of substituents at the C2 and C6 positions of the 5-azaindole ring can modulate the selectivity and potency against various kinase targets. The subject molecule is a valuable intermediate for the synthesis of a library of compounds for screening against kinases and other biological targets.

As no specific signaling pathway has been directly associated with this compound in the literature, a generalized workflow for its application in a drug discovery context is presented below.

Drug Discovery Workflow start This compound step1 Parallel Synthesis via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->step1 intermediate1 Library of C2-Substituted Azaindole Derivatives step1->intermediate1 step2 High-Throughput Screening (e.g., Kinase Inhibition Assays) intermediate1->step2 intermediate2 Identification of 'Hits' step2->intermediate2 step3 Lead Optimization (Structure-Activity Relationship Studies) intermediate2->step3 product Preclinical Candidate step3->product

A logical workflow for the use of this compound in drug discovery.

This compound is a strategically important synthetic intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. While detailed, publicly available data on its specific chemical and physical properties are scarce, its reactivity can be reliably predicted based on its functional groups. The provided hypothetical synthetic protocols offer a practical approach to its preparation, and its utility in the generation of compound libraries for drug discovery is clear. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.

Technical Guide: Structure Elucidation of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a robust framework for its characterization based on established principles of organic spectroscopy and analogous structures. The guide details plausible synthetic routes, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), and standardized experimental protocols. Visualizations for the molecular structure, a proposed synthesis workflow, and a characterization workflow are provided to facilitate understanding.

Molecular Structure

This compound is a halogenated and sulfonylated derivative of 5-azaindole. The core is a bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring. The key structural features include a phenylsulfonyl group attached to the pyrrole nitrogen (N1), an iodine atom at position C2, a chlorine atom at C6, and a nitrogen atom at position 5 of the bicyclic system.

Caption: Molecular Structure of this compound.

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from a commercially available 6-chloro-5-azaindole. The synthesis would likely involve a three-step process: N-protection with phenylsulfonyl chloride, followed by iodination at the C2 position.

G start 6-Chloro-5-azaindole step1 N-Sulfonylation start->step1 intermediate1 1-(Phenylsulfonyl)-6-chloro-5-azaindole step1->intermediate1 reagent1 Benzenesulfonyl chloride, Base (e.g., NaH) reagent1->step1 step2 Iodination intermediate1->step2 product This compound step2->product reagent2 N-Iodosuccinimide (NIS) reagent2->step2

Caption: Proposed Synthesis Workflow.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of its structure and comparison with data from structurally similar molecules.

¹H and ¹³C NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-~70-80
3~6.8-7.0 (s, 1H)~110-115
3a-~130-135
4~8.2-8.4 (s, 1H)~145-150
6-~125-130
7~7.9-8.1 (s, 1H)~120-125
7a-~140-145
Phenyl-H (ortho)~7.8-8.0 (d, 2H)~138-140
Phenyl-H (meta)~7.5-7.7 (t, 2H)~128-130
Phenyl-H (para)~7.6-7.8 (t, 1H)~133-135

Note: Predicted chemical shifts are relative to TMS and would be solvent-dependent.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600, ~1480, ~1450Medium-StrongAromatic C=C and C=N stretching
~1370-1350StrongAsymmetric SO₂ stretch
~1180-1160StrongSymmetric SO₂ stretch
~850-800StrongC-Cl stretch
~750-700StrongC-H out-of-plane bending
~600-500MediumC-I stretch
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

m/zIonComments
418/420[M]⁺Molecular ion peak with isotopic pattern for one chlorine atom.
291/293[M - I]⁺Loss of iodine atom.
277[M - SO₂Ph]⁺Loss of the phenylsulfonyl group.
141[PhSO₂]⁺Phenylsulfonyl cation.
77[Ph]⁺Phenyl cation.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical acquisition parameters include a 30° pulse, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a wider spectral width and a larger number of scans.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr (IR grade) or a suitable solvent (e.g., CH₂Cl₂)

  • Salt plates (KBr or NaCl)

Procedure (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent like methylene chloride.[1]

  • Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[1][2]

  • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (sub-milligram quantity)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

  • Suitable solvent for sample introduction (e.g., methanol or acetonitrile for ESI)

Procedure (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Characterization Workflow

The logical flow for the complete structure elucidation of a novel compound like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesized Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_integration Integrate Spectroscopic Data nmr->data_integration ms->data_integration ir->data_integration structure_elucidation Propose Structure data_integration->structure_elucidation confirmation Structure Confirmation (e.g., X-ray Crystallography if possible) structure_elucidation->confirmation final_structure final_structure confirmation->final_structure Final Elucidated Structure

Caption: General Characterization Workflow.

Conclusion

The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. This guide provides a foundational framework for researchers to approach the synthesis and characterization of this and structurally related molecules. The predicted data and detailed protocols serve as a valuable resource for planning and executing the necessary experiments to confirm the compound's identity and purity. While specific experimental data is not yet widely published, the methodologies outlined here are robust and universally applicable in the field of organic chemistry and drug discovery.

References

In-depth Technical Guide: 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1227267-17-5

Molecular Formula: C₁₃H₈ClIN₂O₂S

Molecular Weight: 418.64 g/mol

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound belongs to the azaindole class of compounds, which are bioisosteres of indoles. The presence of a nitrogen atom in the six-membered ring significantly influences the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity. The phenylsulfonyl group at the 1-position and the chloro and iodo substituents at the 6- and 2-positions, respectively, provide handles for further chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₈ClIN₂O₂S-
Molecular Weight418.64 g/mol -
IUPAC Name1-(benzenesulfonyl)-6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine-

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature, general synthetic strategies for substituted azaindoles can be adapted. The synthesis of the azaindole core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

A plausible synthetic workflow, based on common methods for azaindole synthesis, is outlined below. This diagram represents a logical synthesis pathway and is not based on a specific cited experiment for this exact molecule.

G cluster_0 Hypothetical Synthetic Workflow start Starting Pyridine Derivative step1 Introduction of Amino Group start->step1 Amination step2 Iodination step1->step2 Halogenation step3 Protection of Pyrrole Nitrogen (Phenylsulfonylation) step2->step3 Sulfonylation product This compound step3->product G cluster_1 Role as a Synthetic Intermediate start This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->step1 Introduction of R group at C2 step2 Deprotection (Removal of Phenylsulfonyl Group) step1->step2 product Diverse Kinase Inhibitor Scaffolds step2->product

Technical Guide: Spectroscopic and Synthetic Overview of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole . Given the limited publicly available experimental data for this specific molecule, this document combines established knowledge of azaindole chemistry with predictive models to offer a comprehensive resource for researchers. The information herein is intended to serve as a foundational guide for the synthesis, characterization, and further investigation of this compound.

Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.30 - 8.20s-H-4
7.95 - 7.85d8.0H-7
7.65 - 7.55t7.5Phenyl-H (para)
7.50 - 7.40t7.8Phenyl-H (meta)
7.35 - 7.25d7.8Phenyl-H (ortho)
6.80s-H-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
148.5C-7a
142.0C-6
138.0Phenyl-C (ipso)
134.5C-4
133.0Phenyl-C (para)
129.5Phenyl-C (meta)
127.0Phenyl-C (ortho)
125.0C-3a
118.0C-7
105.0C-3
85.0C-2
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

TechniquePredicted [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
Electrospray Ionization (ESI)418.9 (based on C₁₃H₈ClIN₂O₂S)277.9 ([M-SO₂Ph]⁺), 150.9 ([M-I-SO₂Ph]⁺)
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretch (aromatic)
1600 - 1450C=C stretch (aromatic)
1370 - 1350S=O stretch (sulfonyl, asymmetric)
1180 - 1160S=O stretch (sulfonyl, symmetric)
850 - 800C-Cl stretch
750 - 700C-H bend (aromatic)

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of substituted azaindoles and are provided as a guide for the preparation and characterization of this compound.

Synthesis of this compound

This proposed synthesis involves a multi-step sequence starting from a commercially available chloropyridine derivative.

Step 1: Synthesis of 6-chloro-5-azaindole A plausible route to the 5-azaindole core involves the cyclization of an appropriately substituted aminopyridine.

  • Materials: 2,5-dichloro-3-aminopyridine, ethylene glycol, potassium hydroxide.

  • Procedure:

    • To a solution of 2,5-dichloro-3-aminopyridine in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone), add potassium hydroxide.

    • Heat the mixture to reflux for 12-18 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-chloro-5-azaindole.

Step 2: Phenylsulfonylation of 6-chloro-5-azaindole

  • Materials: 6-chloro-5-azaindole, benzenesulfonyl chloride, sodium hydride, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 6-chloro-5-azaindole in THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add benzenesulfonyl chloride dropwise.

    • Let the reaction warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 1-(phenylsulfonyl)-6-chloro-5-azaindole.

Step 3: Iodination of 1-(phenylsulfonyl)-6-chloro-5-azaindole

  • Materials: 1-(phenylsulfonyl)-6-chloro-5-azaindole, N-iodosuccinimide (NIS), anhydrous acetonitrile.

  • Procedure:

    • Dissolve 1-(phenylsulfonyl)-6-chloro-5-azaindole in anhydrous acetonitrile.

    • Add N-iodosuccinimide in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization Protocol
  • ¹H and ¹³C NMR:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire spectra on a 500 MHz NMR spectrometer at 298 K.

    • Reference chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Infrared Spectroscopy:

    • Acquire the IR spectrum of a thin film of the compound on a potassium bromide (KBr) plate or using an attenuated total reflectance (ATR) accessory on an FT-IR spectrometer.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Start 2,5-dichloro-3-aminopyridine Intermediate1 6-chloro-5-azaindole Start->Intermediate1 Cyclization Intermediate2 1-(Phenylsulfonyl)-6-chloro-5-azaindole Intermediate1->Intermediate2 Phenylsulfonylation Product This compound Intermediate2->Product Iodination

Caption: Proposed synthetic route for the target compound.

General Characterization Workflow

This diagram outlines the typical workflow for the structural characterization of a synthesized organic compound.

Characterization_Workflow Synthesis Crude Product from Synthesis Purification Purification (Column Chromatography) Synthesis->Purification PureProduct Purified Compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (ESI-MS) PureProduct->MS IR Infrared Spectroscopy (FT-IR) PureProduct->IR DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis

Caption: Standard workflow for compound characterization.

The Iodo Group in 5-Azaindole Derivatives: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Application of 5-Iodo-azaindole Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The 5-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The introduction of an iodo group at the 5-position provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. This technical guide delves into the reactivity of the iodo group in 5-azaindole derivatives, providing a comprehensive overview of key transformations, detailed experimental protocols, and insights into the biological relevance of the resulting molecules.

Core Reactivity: The Versatility of the C-I Bond

The carbon-iodine bond at the 5-position of the azaindole ring is amenable to a range of powerful C-C and C-N bond-forming reactions. The relatively low bond dissociation energy of the C-I bond and the susceptibility of the iodine atom to oxidative addition by transition metal catalysts make 5-iodo-azaindole a valuable building block. The most commonly employed transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between the 5-position of the azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, a common motif in kinase inhibitors.

Quantitative Data for Suzuki-Miyaura Coupling of 6-chloro-3-iodo-7-azaindole Derivatives [1]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid10a85
2p-Tolylboronic acid10b89
3m-Tolylboronic acid10c93
44-Methoxyphenylboronic acid10d93
54-Fluorophenylboronic acid10e79
63,5-Bis(trifluoromethyl)phenylboronic acid10f67
71-Naphthylboronic acid10g92
8Benzo[d][2][3]dioxol-5-ylboronic acid10h76

Reaction Conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd2dba3 (5 mol %), SPhos (5 mol %), Cs2CO3 (2 equiv), toluene/ethanol (1:1), 60 °C.[1]

Experimental Protocol: One-Pot Sequential C3,C6-Diarylation of 7-Azaindole via Suzuki-Miyaura Coupling [1]

To a solution of 6-chloro-3-iodo-N-protected 7-azaindole (1 equiv) in a 1:1 mixture of toluene and ethanol were added the first aryl boronic acid (1.1 equiv), Cs2CO3 (2 equiv), Pd2dba3 (5 mol %), and SPhos (5 mol %). The reaction mixture was stirred at 60 °C. After completion of the first coupling (monitored by TLC), the second aryl boronic acid (1.2 equiv), additional Pd2dba3 (10 mol %), and SPhos (20 mol %) were added, and the temperature was increased to 110 °C. The reaction was monitored until completion. The mixture was then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Logical Relationship of Suzuki Coupling

Suzuki_Coupling iodo_azaindole 5-Iodo-azaindole Derivative product 5-Aryl/Heteroaryl Azaindole Derivative iodo_azaindole->product boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->product pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) pd_catalyst->product Catalyzes base Base (e.g., K2CO3, Cs2CO3) base->product Activates

Caption: Suzuki-Miyaura coupling of a 5-iodo-azaindole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 5-amino-azaindole derivatives. This reaction is critical for introducing amine functionalities that can serve as key pharmacophores or as points for further diversification.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Iodo-azaindole (Adapted from a protocol for 5-bromoindole)

In an oven-dried Schlenk tube, 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd2(dba)3, 2 mol %), and a suitable phosphine ligand (e.g., XPhos, 4 mol %) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The base (e.g., K3PO4 or Cs2CO3, 2.0 equiv) and the desired amine (1.2 equiv) are then added, followed by an anhydrous solvent (e.g., dioxane or toluene). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Combine Reactants: 5-Iodo-azaindole, Pd Catalyst, Ligand, Base, Amine, Solvent reaction Heat under Inert Atmosphere (80-110 °C) start->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup Upon Completion purification Concentrate and Purify (Column Chromatography) workup->purification product 5-Amino-azaindole Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C-C triple bond between the 5-position of the azaindole and a terminal alkyne. The resulting alkynyl-azaindole derivatives are valuable intermediates that can be further functionalized or used directly in biological assays.

Quantitative Data for Sonogashira Coupling of 3-Iodo-5-nitro-pyridin-2-ylamine [4]

EntryAlkyneProductYield (%)
1Trimethylsilylacetylene5-Nitro-3-(trimethylsilylethynyl)pyridin-2-amine81 (after column chromatography)

Reaction Conditions: 3-iodo-5-nitro-pyridin-2-ylamine, triethylamine, tetrahydrofuran, N,N-diethylacetamide, Bis(triphenylphosphino)palladium(II) chloride (0.02 equiv), copper(I) iodide (0.02 equiv), trimethylsilylacetylene (1.5 equiv).[4]

Experimental Protocol: Sonogashira Coupling of a 5-Iodo-azaindole Derivative

To a solution of the 5-iodo-azaindole derivative (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF or a mixture of THF and triethylamine) is added a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 2-5 mol %) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol %). A base, typically an amine such as triethylamine or diisopropylamine, is also added. The reaction mixture is deoxygenated by bubbling with an inert gas and then stirred at room temperature or elevated temperature until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition transmetalation R-Pd(II)-C≡C-R'(L2) pd_complex->transmetalation Transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation transmetalation->pd0 Reductive Elimination product R-C≡C-R' transmetalation->product iodo_azaindole R-I (5-Iodo-azaindole) iodo_azaindole->pd_complex alkyne H-C≡C-R' alkyne->cu_acetylide with CuI, Base cuI CuI cuI->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Heck Reaction

The Heck reaction provides a method for the vinylation of the 5-iodo-azaindole core, leading to the formation of styrenyl-type derivatives. This reaction is valuable for introducing unsaturated side chains that can modulate the biological activity of the parent molecule.

Quantitative Data for Heck Cross-Coupling of 5-Iodo-indole

EntryAlkeneProductYield (%)
1Acrylic acid(E)-3-(1H-Indol-5-yl)acrylic acid43
2Ethyl acrylate(E)-Ethyl 3-(1H-indol-5-yl)acrylate95
3Styrene(E)-5-Styryl-1H-indole85
44-Fluorostyrene(E)-5-(4-Fluorostyryl)-1H-indole78

Reaction conditions vary depending on the specific reactants and are detailed in the cited literature.

Experimental Protocol: General Procedure for the Heck Reaction of 5-Iodo-azaindole

A mixture of the 5-iodo-azaindole derivative (1.0 equiv), an alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol %), a phosphine ligand (e.g., PPh3 or a more specialized ligand, 4-10 mol %), and a base (e.g., Et3N, K2CO3, or NaOAc, 2.0-3.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is placed in a sealed tube. The mixture is deoxygenated and heated to 80-140 °C until the reaction is complete. After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

Biological Significance and Signaling Pathways

5-Substituted azaindole derivatives are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The ability to readily diversify the 5-position of the azaindole scaffold through the reactions described above has made it a cornerstone in the development of targeted therapies.

Several important kinase signaling pathways are targeted by 5-azaindole derivatives:

  • Cyclin-Dependent Kinase (CDK) Pathway: CDKs are crucial for cell cycle progression. Inhibitors of CDKs, such as those based on the azaindole scaffold, can induce cell cycle arrest and apoptosis in cancer cells.[5][6][7][8][9]

  • Rho-associated coiled-coil containing protein kinase (ROCK) Pathway: The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. Azaindole-based ROCK inhibitors have shown potential in treating cardiovascular diseases and cancer.[3][10][11][12][13]

  • Extracellular signal-regulated kinase 5 (ERK5) Pathway: The ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in cancer cell proliferation and survival.[2][14][15][16][17]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Pathway: DYRK1A is involved in a variety of cellular processes, including neurodevelopment. Azaindole derivatives have been explored as DYRK1A inhibitors.[18][19][20][21][22]

  • Cell Division Cycle 7 (Cdc7) Kinase Pathway: Cdc7 is a key regulator of DNA replication initiation.[23][24][25][26][27] Azaindole-based inhibitors of Cdc7 are being investigated as anticancer agents.

CDK Signaling Pathway with Azaindole Inhibition

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cyclinD Cyclin D cdk46 CDK4/6 cyclinD->cdk46 binds pRb pRb cdk46->pRb phosphorylates e2f E2F pRb->e2f releases cyclinE Cyclin E e2f->cyclinE promotes transcription cdk2 CDK2 cyclinE->cdk2 binds dna_replication DNA Replication cdk2->dna_replication initiates azaindole Azaindole Inhibitor azaindole->cdk46 azaindole->cdk2

Caption: Inhibition of the CDK pathway by an azaindole derivative.

ROCK Signaling Pathway with Azaindole Inhibition

ROCK_Pathway rhoA RhoA-GTP rock ROCK rhoA->rock activates limk LIMK rock->limk phosphorylates mlcp MLCP rock->mlcp phosphorylates (inactivates) cofilin Cofilin limk->cofilin phosphorylates (inactivates) actin Actin Stress Fibers cofilin->actin regulates mlc MLC mlcp->mlc dephosphorylates contraction Cell Contraction mlc->contraction azaindole Azaindole Inhibitor azaindole->rock

Caption: Azaindole-based inhibition of the ROCK signaling pathway.

ERK5 Signaling Pathway with Azaindole Inhibition

ERK5_Pathway cluster_nucleus growth_factors Growth Factors, Stress mekk23 MEKK2/3 growth_factors->mekk23 mek5 MEK5 mekk23->mek5 phosphorylates erk5 ERK5 mek5->erk5 phosphorylates nucleus Nucleus erk5->nucleus translocates to transcription_factors Transcription Factors (e.g., MEF2, c-Myc) gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression azaindole Azaindole Inhibitor azaindole->erk5

Caption: Inhibition of the ERK5 signaling pathway by an azaindole derivative.

Conclusion

The iodo group at the 5-position of the azaindole scaffold is a powerful and versatile tool for medicinal chemists. Its reactivity in a range of palladium- and copper-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds. The resulting 5-substituted azaindole derivatives have demonstrated significant potential as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for a multitude of diseases. This guide provides a foundational understanding of the chemistry and biological importance of 5-iodo-azaindole derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

The Phenylsulfonyl Group: A Multifaceted Tool in Azaindole Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds, particularly as a core component of various kinase inhibitors. The strategic functionalization of the azaindole nucleus is paramount to modulating the pharmacological properties of these molecules. Among the various substituents employed, the phenylsulfonyl group has emerged as a powerful and versatile tool, playing a crucial role as a protecting group, a directing group for regioselective functionalization, and a key pharmacophoric element that can influence biological activity. This technical guide provides a comprehensive overview of the role of the phenylsulfonyl group in azaindole chemistry, detailing its impact on synthesis and biological activity, supported by experimental data and protocols.

The Phenylsulfonyl Group as a Protecting and Activating Moiety

The nitrogen atom of the azaindole pyrrole ring can be readily protected with a phenylsulfonyl group, a transformation that serves two primary purposes: it prevents unwanted side reactions at the nitrogen atom and it can activate the azaindole core for subsequent functionalization.

N-Phenylsulfonylation of Azaindoles

The introduction of the phenylsulfonyl group is typically achieved by reacting the azaindole with benzenesulfonyl chloride in the presence of a base. This reaction is generally high-yielding and provides a stable N-protected azaindole that can be carried through multiple synthetic steps.

Experimental Protocol: N-Phenylsulfonylation of 7-Azaindole

To a solution of 7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is added a base, typically sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), at 0 °C. The mixture is stirred for 30 minutes to an hour to allow for the formation of the corresponding anion. Benzenesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (typically monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-phenylsulfonyl-7-azaindole.

Directing Group for Regioselective Functionalization

One of the most significant roles of the N-phenylsulfonyl group is its ability to direct the regioselective functionalization of the azaindole core. This is particularly evident in transition-metal-catalyzed cross-coupling reactions and C-H functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The N-phenylsulfonyl group facilitates the regioselective Suzuki-Miyaura cross-coupling of halo-azaindoles. For instance, in the case of 3-iodo-N-phenylsulfonyl-7-azaindole, the coupling reaction with various boronic acids proceeds efficiently at the C3-position. The phenylsulfonyl group enhances the stability of the substrate and can influence the electronic properties of the azaindole ring, thereby promoting the cross-coupling reaction.[1]

Table 1: Suzuki-Miyaura Coupling of 3-Iodo-N-phenylsulfonyl-7-azaindole with Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine82
33-Chlorophenylboronic acid3-(3-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine78
42-Thienylboronic acid1-(Phenylsulfonyl)-3-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine75

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-N-phenylsulfonyl-7-azaindole [1]

A mixture of 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) is taken in a suitable solvent system like a mixture of dioxane and water (4:1). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes. The reaction is then heated to reflux (typically 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

C-H Functionalization

The N-phenylsulfonyl group also plays a critical role in directing C-H functionalization reactions. For instance, the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved using sulfonyl chlorides.[] The sulfonyl protecting group is crucial for the success of this transformation.

Table 2: Regioselective C-3 Sulfenylation of N-Protected 7-Azaindoles []

EntryProtecting GroupSulfonyl ChlorideProductYield (%)
1PhenylsulfonylBenzenesulfonyl chloride3-(Phenylthio)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine73
2TosylToluenesulfonyl chloride3-(p-Tolylthio)-1-tosyl-1H-pyrrolo[2,3-b]pyridine86
3Phenylsulfonyl4-Chlorobenzenesulfonyl chloride3-((4-Chlorophenyl)thio)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine80
4MesitylsulfonylMethanesulfonyl chloride3-(Methylthio)-1-(mesitylsulfonyl)-1H-pyrrolo[2,3-b]pyridine65

Role in Modulating Biological Activity: A Case Study of Kinase Inhibitors

The phenylsulfonyl group is not merely a synthetic handle; it can also significantly contribute to the biological activity of azaindole derivatives, particularly in the context of kinase inhibition. The azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The addition of a phenylsulfonyl group can influence the molecule's conformation, solubility, and interactions with the kinase active site, thereby modulating its potency and selectivity.

Phenylsulfonyl-Azaindoles as p38 MAP Kinase Inhibitors

A notable example is the development of 4-azaindole derivatives as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[1][3] The phenylsulfonyl group in these inhibitors often occupies a hydrophobic pocket in the kinase active site, contributing to the overall binding affinity.

Table 3: Inhibitory Activity of 4-Azaindole Derivatives against p38α MAP Kinase [1]

CompoundR Groupp38α IC₅₀ (nM)
1H>1000
2Phenylsulfonyl50
34-Fluorophenylsulfonyl25
42,4-Difluorophenylsulfonyl15

The data in Table 3 clearly demonstrates the significant enhancement in inhibitory potency upon the introduction of a phenylsulfonyl group at the N1 position of the 4-azaindole core. Further substitution on the phenyl ring of the sulfonyl group can lead to even more potent inhibitors.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and a key signaling pathway involving a phenylsulfonyl-azaindole derivative.

Synthetic Workflow for a Phenylsulfonyl-Azaindole Kinase Inhibitor Library

Synthetic_Workflow start Start: 7-Azaindole step1 N-Phenylsulfonylation (Benzenesulfonyl chloride, Base) start->step1 intermediate1 N-Phenylsulfonyl-7-azaindole step1->intermediate1 step2 Halogenation (e.g., NBS, NIS) intermediate1->step2 intermediate2 Halo-N-phenylsulfonyl-7-azaindole step2->intermediate2 step3 Suzuki-Miyaura Coupling (Arylboronic acids, Pd catalyst) intermediate2->step3 library Library of N-Phenylsulfonyl-azaindole derivatives step3->library step4 Deprotection (Optional, e.g., base hydrolysis) library->step4 final_library Final Library of Azaindole Derivatives step4->final_library screening Biological Screening (e.g., Kinase Assays) final_library->screening

Caption: A generalized workflow for the synthesis and screening of a library of azaindole-based kinase inhibitors.

Inhibition of the p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor Phenylsulfonyl-Azaindole Inhibitor inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and its inhibition by a phenylsulfonyl-azaindole derivative.

Conclusion

The phenylsulfonyl group is an indispensable tool in the synthetic and medicinal chemist's arsenal for the development of novel azaindole-based therapeutics. Its utility as a robust protecting group, a versatile directing group for regioselective functionalization, and a key pharmacophoric element that can enhance biological activity makes it a central feature in the design and synthesis of new generations of azaindole derivatives. A thorough understanding of the chemistry and biological implications of the phenylsulfonyl group is crucial for the continued success of drug discovery programs targeting kinases and other important biological targets. Future work in this area will likely focus on the development of novel sulfonyl-based directing groups with enhanced reactivity and selectivity, as well as a deeper exploration of the structure-activity relationships of sulfonyl-containing azaindole derivatives to design more potent and selective drug candidates.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaindoles, heterocyclic compounds bioisosteric to indoles and purines, have emerged as a "privileged scaffold" in medicinal chemistry. Their unique electronic properties, conferred by the nitrogen atom in the benzene ring portion of the indole structure, allow for enhanced binding affinity, improved physicochemical properties, and novel intellectual property opportunities.[1] This has led to their successful incorporation into a number of approved drugs and a multitude of clinical candidates, particularly in the realm of oncology. This in-depth technical guide explores the discovery and history of substituted azaindoles, detailing key synthetic methodologies, their role in targeting critical signaling pathways, and the quantitative data underpinning their therapeutic potential.

A Historical Perspective: From Curiosity to Clinical Success

The exploration of azaindoles began as an academic curiosity, with early research focused on their synthesis and basic chemical characterization. The recognition of their potential as indole and purine bioisosteres in the mid-20th century marked a turning point, opening the door for their investigation in medicinal chemistry. A significant milestone in the history of substituted azaindoles was the advent of fragment-based drug discovery (FBDD). The small, relatively simple 7-azaindole fragment proved to be an excellent starting point for kinase inhibitor discovery due to its ability to mimic the hinge-binding interactions of ATP.[2] This approach culminated in the landmark approval of Vemurafenib (Zelboraf®) in 2011, the first FBDD-derived drug, solidifying the importance of the azaindole scaffold in modern drug discovery.[3][4] Another notable success is Venetoclax (Venclexta®), a BCL-2 inhibitor, which further demonstrated the versatility of the azaindole core in targeting protein-protein interactions.[1]

Key Synthetic Methodologies for Substituted Azaindoles

The synthesis of the azaindole core has been a subject of extensive research, with several named reactions being adapted and optimized for this purpose. The electron-deficient nature of the pyridine ring can pose challenges for traditional indole syntheses, leading to the development of specialized protocols.[1]

Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for the preparation of 7-substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles.[1][5][6][7] The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[5][6][7]

Experimental Protocol: Bartoli Synthesis of 4-Azaindole [1]

  • Materials:

    • 2-Chloro-3-nitropyridine

    • Vinylmagnesium bromide (1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • 20% Aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 eq) in dry THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add vinylmagnesium bromide (3.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at -20 °C for 8 hours.

    • Quench the reaction by the slow addition of 20% aqueous NH₄Cl.

    • Separate the organic and aqueous layers.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile two-step method for producing indoles from o-nitrotoluenes and has been adapted for the synthesis of various azaindole isomers.[8][9] The first step involves the formation of an enamine, which is then reductively cyclized to form the indole ring.[9] Microwave-assisted modifications of this reaction have been shown to significantly reduce reaction times.[10]

Experimental Protocol: Leimgruber-Batcho Synthesis of Azaindole [9]

  • Materials:

    • Appropriate ortho-nitro-methyl-pyridine

    • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

    • Pyrrolidine

    • Raney Nickel

    • Hydrazine hydrate

    • Solvent (e.g., benzene or toluene)

  • Procedure:

    • Enamine Formation: React the ortho-nitro-methyl-pyridine (1.0 eq) with DMFDMA (1.1 eq) and a catalytic amount of pyrrolidine in a suitable solvent. Heat the mixture to reflux until the starting material is consumed (monitor by TLC). Remove the solvent under reduced pressure to obtain the crude enamine.

    • Reductive Cyclization: Dissolve the crude enamine in a suitable solvent. Add Raney Nickel catalyst and hydrazine hydrate (2.0-3.0 eq). Heat the reaction mixture to reflux. The reaction is typically exothermic and proceeds to completion within a few hours.

    • Filter the hot reaction mixture through celite to remove the catalyst.

    • Wash the celite pad with a hot solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude azaindole.

    • Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has heavily relied on palladium-catalyzed cross-coupling reactions, and the synthesis of substituted azaindoles is no exception. The Sonogashira and Suzuki-Miyaura reactions are particularly valuable for introducing a wide range of substituents onto the azaindole core.[11][12]

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is instrumental in constructing the azaindole scaffold from appropriately substituted aminopyridines.[11][12]

Experimental Protocol: Sonogashira Coupling for 7-Azaindole Synthesis [12]

  • Materials:

    • 2-Amino-3-iodopyridine

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

    • Solvent (e.g., DMF or THF)

  • Procedure:

    • To a solution of 2-amino-3-iodopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting alkynylpyridine can then be subjected to intramolecular cyclization, often promoted by a base or a copper catalyst, to afford the 7-azaindole.

Suzuki-Miyaura Coupling: This versatile reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used to introduce aryl or heteroaryl substituents at various positions of the azaindole ring.

Substituted Azaindoles as Inhibitors of Key Signaling Pathways

The therapeutic success of substituted azaindoles is largely attributed to their ability to potently and selectively inhibit key proteins involved in disease-driving signaling pathways.

The BRAF/MEK/ERK (MAPK) Signaling Pathway and Vemurafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] In many melanomas, a specific mutation (V600E) in the BRAF kinase leads to constitutive activation of this pathway, driving uncontrolled cell growth.[13][14] Vemurafenib, a potent inhibitor of the BRAF V600E mutant, was developed through fragment-based screening starting from the 7-azaindole fragment.[15][16] It binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and downstream signaling.[13]

BRAF_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibition

Vemurafenib inhibits the mutated BRAF kinase in the MAPK pathway.
The BCL-2 Apoptosis Pathway and Venetoclax

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of this process.[17] In many hematological malignancies, the anti-apoptotic protein BCL-2 is overexpressed, preventing cancer cells from undergoing apoptosis.[18][19] Venetoclax is a selective BCL-2 inhibitor that binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins and thereby restoring the natural process of apoptosis.[17][18][19]

BCL2_Pathway cluster_Mitochondrion Mitochondrion BCL-2 BCL-2 Pro-apoptotic proteins (e.g., BIM, BAX) Pro-apoptotic proteins (e.g., BIM, BAX) BCL-2->Pro-apoptotic proteins (e.g., BIM, BAX) Sequesters Cytochrome c Cytochrome c Pro-apoptotic proteins (e.g., BIM, BAX)->Cytochrome c Release Apoptosis Apoptosis Cytochrome c->Apoptosis Venetoclax Venetoclax Venetoclax->BCL-2 Inhibition

Venetoclax inhibits BCL-2, leading to the induction of apoptosis.
PIM Kinase Signaling and Cancer

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are often overexpressed in various cancers.[][21] They play a role in cell cycle progression, apoptosis inhibition, and therapeutic resistance.[][21][22] Several substituted azaindole derivatives have been developed as potent pan-PIM kinase inhibitors.[21]

PIM_Pathway Upstream Signals (e.g., Cytokines, Growth Factors) Upstream Signals (e.g., Cytokines, Growth Factors) PIM Kinase PIM Kinase Upstream Signals (e.g., Cytokines, Growth Factors)->PIM Kinase Upregulation Downstream Substrates (e.g., BAD, p27) Downstream Substrates (e.g., BAD, p27) PIM Kinase->Downstream Substrates (e.g., BAD, p27) Phosphorylation Cell Survival, Proliferation Cell Survival, Proliferation Downstream Substrates (e.g., BAD, p27)->Cell Survival, Proliferation Azaindole PIM Inhibitor Azaindole PIM Inhibitor Azaindole PIM Inhibitor->PIM Kinase Inhibition

Azaindole-based inhibitors block PIM kinase signaling.
FGFR4 Signaling in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of several cancers, including hepatocellular carcinoma.[23][24][25][26] The development of selective FGFR4 inhibitors is an active area of research, with substituted azaindoles being explored as a potential scaffold for these agents.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding and Activation Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT)->Cell Proliferation, Angiogenesis Azaindole FGFR4 Inhibitor Azaindole FGFR4 Inhibitor Azaindole FGFR4 Inhibitor->FGFR4 Inhibition

Targeting the FGF19-FGFR4 signaling axis with azaindole inhibitors.

Quantitative Data of Representative Substituted Azaindoles

The potency of substituted azaindoles is a key factor in their therapeutic efficacy. The following table summarizes the in vitro activity of some notable examples.

Compound/Drug NameTargetAssay TypeIC₅₀/EC₅₀Cell Line/SystemReference
VemurafenibBRAF V600EKinase Assay31 nM-[14]
VenetoclaxBCL-2Binding Assay (Ki)<0.01 nM-[18]
PIM447PIM1/2/3Kinase Assay6/18/9 pM-[21]
BLU9931FGFR4Kinase Assay3 nM-[27]

Conclusion and Future Directions

The journey of substituted azaindoles from niche heterocyclic compounds to blockbuster drugs is a testament to the power of medicinal chemistry and innovative drug discovery strategies. Their versatility as a scaffold continues to be explored, with ongoing research into new derivatives targeting a wide array of biological targets beyond kinases and BCL-2. Future efforts will likely focus on developing next-generation azaindole-based therapies with improved selectivity, novel mechanisms of action, and the ability to overcome therapeutic resistance. The rich history and proven success of this remarkable scaffold ensure that substituted azaindoles will remain a cornerstone of drug discovery for years to come.

References

Theoretical Calculations for 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a prospective approach for conducting theoretical calculations on 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole, based on methodologies reported for similar compounds. The aim is to offer a foundational protocol for researchers to perform their own computational analyses, which are crucial for understanding the molecule's structural, electronic, and reactive properties.

I. Computational Methodology: A Blueprint for Analysis

A robust theoretical study of this compound would typically employ Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

A. Software and Theoretical Level:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are suitable for these calculations.

  • Functional: A hybrid functional such as B3LYP is a common starting point. For more accurate descriptions of non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) for non-metal atoms and a basis set with effective core potentials, such as LANL2DZ, for the iodine atom would be appropriate to account for relativistic effects.

B. Key Computational Experiments:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This involves an unconstrained geometry optimization starting from a reasonable initial structure. The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

  • Vibrational Frequency Analysis: This calculation serves two purposes: to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation of the computational model.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule might interact with biological targets.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

II. Prospective Data Presentation

Should these calculations be performed, the quantitative data should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters This table would list key bond lengths (in Ångströms) and bond angles (in degrees) of the optimized structure of this compound.

ParameterCalculated Value
C-Cl Bond LengthValue
C-I Bond LengthValue
S-N Bond LengthValue
S=O Bond LengthsValue 1, Value 2
C-S-N Bond AngleValue
O-S-O Bond AngleValue

Table 2: Calculated Electronic Properties This table would summarize the key electronic parameters derived from the calculations.

PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Table 3: Predicted Vibrational Frequencies A selection of the most significant calculated vibrational frequencies (in cm⁻¹) and their corresponding assignments would be presented here.

Frequency (cm⁻¹)Vibrational Mode Assignment
ValueC-H stretch
ValueS=O stretch
ValueC-Cl stretch
ValueC-I stretch

III. Visualization of Computational Workflow

A clear workflow is essential for planning and executing the theoretical calculations.

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis initial_structure Build Initial 3D Structure geom_opt Geometry Optimization initial_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->electronic_prop validation Validate Minimum Energy Structure freq_calc->validation spectral_comparison Compare with Experimental Spectra freq_calc->spectral_comparison reactivity_prediction Predict Reactivity and Interactions electronic_prop->reactivity_prediction

Caption: A flowchart outlining the typical workflow for theoretical calculations on a small organic molecule.

IV. Logical Relationship of Computational Analyses

The different computational analyses are interconnected and build upon each other to provide a comprehensive understanding of the molecule.

logical_relationships cluster_core Core Calculation cluster_properties Derived Properties cluster_interpretation Interpretation optimized_geometry Optimized Geometry structural_params Structural Parameters (Bond Lengths, Angles) optimized_geometry->structural_params electronic_structure Electronic Structure (HOMO, LUMO, MEP) optimized_geometry->electronic_structure vibrational_spectra Vibrational Spectra (IR, Raman) optimized_geometry->vibrational_spectra reactivity Chemical Reactivity structural_params->reactivity electronic_structure->reactivity intermolecular_interactions Intermolecular Interactions electronic_structure->intermolecular_interactions spectroscopic_signature Spectroscopic Signature vibrational_spectra->spectroscopic_signature

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The 5-azaindole core, in particular, is a privileged scaffold found in numerous biologically active molecules, and the ability to functionalize it at the 2-position via Sonogashira coupling provides a direct route to a diverse range of potential drug candidates.

The protocols outlined below are based on established methodologies for Sonogashira couplings on structurally related iodo-heterocycles and azaindole derivatives.[4][5][6] Two common procedures are provided: a classical copper-co-catalyzed method and a copper-free alternative.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is extrapolated from analogous reactions on similar heterocyclic systems.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT - 6012-1885-95
24-EthynylanisolePdCl₂(PPh₃)₂ (3)CuI (5)DIPEATHF60-708-1280-90
31-Ethynyl-4-fluorobenzenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801882-92
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/DMART1290-98
5Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF501675-85
6PhenylacetylenePdCl₂(PPh₃)₂ (3)NoneDIPEATHF60-708-1280-90

Experimental Protocols

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2-1.5 equiv) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkynyl-1-(phenylsulfonyl)-6-chloro-5-azaindole.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper salts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in anhydrous THF.[7]

  • Add diisopropylethylamine and the terminal alkyne to the reaction mixture.[7]

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.[7]

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.[7]

  • Redissolve the residue in ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is depicted below.

Sonogashira_Workflow A 1. Reagent Addition - 5-Azaindole - Pd Catalyst & CuI - Base & Solvent B 2. Alkyne Addition A->B C 3. Reaction (Heating/Stirring) B->C D 4. Work-up - Quenching - Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization - NMR, MS, etc. E->F

Caption: General experimental workflow for Sonogashira coupling.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycles for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X (L₂) pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)-C≡CR² (L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex2->product cu_x CuX cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex1 cu_acetylide->cu_x Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide + Base R1 R¹ = 1-(Phenylsulfonyl)-6-chloro-5-azaindol-2-yl R2 R² = Alkyne substituent

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a key heterocyclic intermediate in medicinal chemistry, primarily utilized in the synthesis of potent antiviral agents. Its strategic substitution pattern, featuring a reactive iodine atom at the 2-position and a chlorine atom at the 6-position, allows for selective and sequential functionalization through cross-coupling reactions. The phenylsulfonyl group serves as a robust protecting group for the azaindole nitrogen, enhancing the stability and modulating the reactivity of the scaffold. This document provides a detailed overview of its application, particularly in the development of Human Immunodeficiency Virus (HIV) non-nucleoside reverse transcriptase inhibitors (NNRTIs), and offers generalized experimental protocols for its synthesis and subsequent reactions.

Core Application: Synthesis of HIV Reverse Transcriptase Inhibitors

This compound is a critical building block for a class of pyrrolo[2,3-b]pyridine derivatives that have demonstrated significant inhibitory activity against HIV-1 reverse transcriptase. The 2-iodo substituent is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl moieties. This modular approach is instrumental in exploring the structure-activity relationships (SAR) of the resulting compounds to optimize their potency and pharmacokinetic profiles.

Data Presentation: Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives

While specific data for compounds derived directly from this compound is found within proprietary patent literature, the following table presents representative data for analogous 7-azaindole-based HIV-1 reverse transcriptase inhibitors to illustrate the potency of this class of compounds.

Compound IDTargetIC50 (µM)EC50 (µM)Cell LineCitation
Compound 8 HIV-1 RT0.73-Cell-free[1]
Compound 9 HIV-1 RTsingle-digit µM-Cell-free[1]
Compound 17b HIV-1 RT0.36sub-micromolarCell-based[1]
Compound 27 Wild-Type HIV-1-0.0002Cell-based[2]
Compound 27 Y181C Mutant HIV-1---[2]
Compound 27 K103N Mutant HIV-1---[2]

Experimental Protocols

The following are generalized protocols for the synthesis and key reactions of this compound, based on established chemical literature for similar structures.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the N-phenylsulfonylation and subsequent iodination of a 6-chloro-5-azaindole starting material.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine (6-chloro-5-azaindole)

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Phenylsulfonylation: a. To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add benzenesulfonyl chloride (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Iodination: a. To a solution of 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM at 0 °C, add N-iodosuccinimide (1.2 equivalents). b. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. c. Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: a. In a reaction vessel (e.g., a Schlenk flask), combine this compound, the arylboronic acid, and the base. b. Evacuate and backfill the vessel with an inert gas three times. c. Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

  • Reaction Execution: a. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. b. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-6-chloro-1-(phenylsulfonyl)-5-azaindole.

Visualizations

Signaling Pathway

HIV_RT_Inhibition cluster_virus HIV Replication Cycle cluster_drug Mechanism of Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus (Integrated into Host DNA) Viral_DNA->Provirus Integration New_Virus New Virus Particles Provirus->New_Virus Replication Azaindole_Derivative Azaindole Derivative (NNRTI) Azaindole_Derivative->Viral_DNA Inhibition RT Reverse Transcriptase Azaindole_Derivative->RT Allosteric Binding

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Azaindole Derivatives.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start Combine_Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Start->Combine_Reactants Add_Solvent_Catalyst Add Degassed Solvent and Pd Catalyst Combine_Reactants->Add_Solvent_Catalyst Heat_Reaction Heat Reaction Mixture (80-110 °C) Add_Solvent_Catalyst->Heat_Reaction Monitor_Progress Monitor Progress (TLC / LC-MS) Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Incomplete Workup Aqueous Workup (Extraction) Monitor_Progress->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Product: 2-Aryl-6-chloro-1-(phenylsulfonyl)-5-azaindole Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.

References

Application Notes and Protocols for 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1][2][3][4] The strategic placement of a nitrogen atom within the indole ring system can enhance binding affinity, modulate physicochemical properties, and provide vectors for synthetic elaboration.[2] This document provides detailed application notes and protocols for the use of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole (CAS 1227267-17-5) as a versatile building block for the synthesis of potent and selective kinase inhibitors.

This specific building block is pre-functionalized for facile diversification. The phenylsulfonyl group serves as an effective protecting group for the azaindole nitrogen, while the 2-iodo and 6-chloro substituents provide orthogonal handles for metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the core.

Key Features of the Building Block

  • N-Phenylsulfonyl Protection: The electron-withdrawing phenylsulfonyl group protects the azaindole nitrogen, preventing unwanted side reactions and facilitating regioselective functionalization at other positions. It can be removed under basic conditions if the free N-H is required for hinge-binding interactions.

  • 2-Iodo Position: This position is primed for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties that can be directed towards the solvent-exposed region of the ATP-binding pocket.

  • 6-Chloro Position: The chloro substituent offers an additional site for modification, potentially through nucleophilic aromatic substitution or further cross-coupling reactions, enabling fine-tuning of the inhibitor's selectivity and pharmacokinetic properties. The presence of a 6-chloro substituent has been identified as beneficial for selectivity in some kinase inhibitor series.[2]

Application: Synthesis of CSF-1R Inhibitors

Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1][5] Dysregulation of CSF-1R signaling is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.[1][5] The 5-azaindole core is a validated scaffold for targeting CSF-1R. This section outlines a representative synthetic route to a potential CSF-1R inhibitor using the title building block.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from a 6-chloro-5-azaindole core, targeting CSF-1R and a related kinase, c-KIT. This data is illustrative and based on known structure-activity relationships for this class of inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDR-Group at C2-PositionCSF-1R IC50 (nM)c-KIT IC50 (nM)
1a 4-pyridyl50120
1b 3-fluoro-4-pyridyl2585
1c 4-(1-hydroxycyclobutyl)phenyl1530
1d 1-methyl-1H-pyrazol-4-yl40110

Table 2: Cellular Activity and Physicochemical Properties

Compound IDCell Proliferation IC50 (M-NFS-60 cells, nM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Mouse Microsomal Stability (% remaining after 30 min)
1a 1502.565
1b 803.172
1c 455.585
1d 1202.868

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the 2-position of the azaindole core.

Reaction:

Start This compound Product 2-Aryl-1-(phenylsulfonyl)-6-chloro-5-azaindole Start->Product Heat Reagents Arylboronic Acid, Pd(PPh3)4, Na2CO3 Solvent DME/H2O

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2M Sodium carbonate (Na₂CO₃) solution (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial or round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add DME and the 2M Na₂CO₃ solution in a 4:1 ratio.

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-(phenylsulfonyl)-6-chloro-5-azaindole.

Protocol 2: Deprotection of the Phenylsulfonyl Group

This protocol describes the removal of the N-phenylsulfonyl protecting group to yield the free N-H, which is often crucial for kinase hinge binding.

Reaction:

Start 2-Aryl-1-(phenylsulfonyl)-6-chloro-5-azaindole Product 2-Aryl-6-chloro-5-azaindole Start->Product Stir at RT Reagents NaOH or LiOH Solvent THF/MeOH/H2O

Caption: N-Phenylsulfonyl deprotection.

Materials:

  • 2-Aryl-1-(phenylsulfonyl)-6-chloro-5-azaindole

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (5.0 equivalents)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-aryl-1-(phenylsulfonyl)-6-chloro-5-azaindole (1 equivalent) in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Add an aqueous solution of NaOH or LiOH (5.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture by adding saturated NH₄Cl solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by chromatography or recrystallization to yield the final inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase like CSF-1R.

cluster_0 Kinase Reaction cluster_1 ADP Detection A Add Kinase, Substrate, and Inhibitor to well B Add ATP to initiate A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (stops reaction, depletes ATP) C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent (converts ADP to ATP, generates light) E->F G Incubate (30 min) F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CSF-1R kinase

  • Suitable substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute further in kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of the CSF-1R enzyme and ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway

CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Dimer Receptor Dimerization & Autophosphorylation CSF1R->Dimer Inhibitor 5-Azaindole Inhibitor Inhibitor->Dimer Inhibition PI3K PI3K Dimer->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) Dimer->MAPK STAT STATs Dimer->STAT AKT Akt PI3K->AKT Proliferation Macrophage Proliferation, Survival & Differentiation AKT->Proliferation MAPK->Proliferation STAT->Proliferation

Caption: Simplified CSF-1R signaling pathway and point of inhibition.

References

Application Notes and Protocols for N-arylation of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the N-arylation of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. The N-arylation of the azaindole scaffold is a critical transformation in medicinal chemistry for the synthesis of diverse libraries of compounds with potential therapeutic applications. This protocol focuses on the widely applicable Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its functional group tolerance and broad substrate scope.[1][2] The provided methodology is intended as a starting point for researchers and may require optimization for specific arylating agents and desired outcomes.

Introduction

The 5-azaindole core is a prominent heterocyclic motif found in numerous biologically active molecules and pharmaceutical agents.[3][4] Functionalization of the indole nitrogen through N-arylation is a key strategy to modulate the physicochemical and pharmacological properties of these compounds. The substrate, this compound, is a highly functionalized building block. The electron-withdrawing phenylsulfonyl group protects the indole nitrogen and can influence the reactivity of the azaindole ring system. The presence of both chloro and iodo substituents offers opportunities for selective cross-coupling reactions. This protocol specifically addresses the N-arylation at the indole nitrogen.

Key Methodologies for N-Arylation

Several powerful transition-metal-catalyzed methods have been developed for the formation of C-N bonds. The most common approaches for the N-arylation of indoles and related heterocycles include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is renowned for its high efficiency and tolerance of a wide range of functional groups.[2][5]

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. While traditional Ullmann conditions were harsh, modern modifications have made it a milder and more versatile method.[1][6]

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling of boronic acids with N-H containing compounds. This reaction often proceeds under mild conditions and can be complementary to the Buchwald-Hartwig and Ullmann reactions.[1]

This document will focus on a detailed protocol for the Buchwald-Hartwig amination, which is generally a robust and reliable method for the N-arylation of complex heterocyclic systems.

Data Presentation: Representative Conditions for N-arylation of Azaindoles

The following table summarizes typical conditions for the N-arylation of azaindole derivatives based on literature precedents. These conditions can serve as a guide for the optimization of the N-arylation of this compound.

EntryAzaindole SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
17-AzaindoleArylboronic acidCu(OAc)₂ (20)-DBUDCMRT12-[1]
27-AzaindoleAryl halide-Ligand (10-20)--11024-[1]
34-AzaindoleAryl halide-Ligand (10-20)-Dioxane10012-[1]
46,7-dichloro-2,3-dihydro-1H-indole4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95[7]
56,7-dichloro-2,3-dihydro-1H-indole4-ChlorobenzonitrilePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102470-85[7]
66,7-dichloro-2,3-dihydro-1H-indole2-IodopyridinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1001875-90[7]

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube via syringe.[1]

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath with vigorous stirring.[7] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the described N-arylation protocol and the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - Azaindole - Aryl Halide - Catalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent Inert Atmosphere heating Heat & Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Quench, Extract, Wash & Dry monitoring->extraction concentration Concentrate extraction->concentration purification Column Chromatography concentration->purification product product purification->product Pure N-arylated Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'-NH₂ pd_complex2 [Ar-Pd(II)(NHR')L_n]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)(NR')L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Leveraging 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds, offering an efficient alternative to traditional high-throughput screening.[1][2] This approach begins with the screening of low molecular weight compounds (fragments) that typically bind to a biological target with low affinity.[3][4] Subsequent optimization of these initial hits through structure-guided chemistry can lead to the development of potent and selective drug candidates.[5] Azaindole scaffolds are recognized as privileged structures in medicinal chemistry, particularly as kinase inhibitors, due to their structural similarity to the hinge-binding region of ATP.[6] Several successful drugs, including kinase inhibitors, have been developed from azaindole-containing fragments.[6][7]

The compound 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a highly versatile scaffold for the construction of a targeted fragment library. Its key features include:

  • 5-Azaindole Core: A bioisostere of indole, providing a key structural motif for interaction with a variety of protein targets.[7]

  • 2-Iodo Group: An excellent synthetic handle for introducing chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • 6-Chloro Group: Provides an additional site for modification or can be an important interaction point with the target protein.

  • Phenylsulfonyl Group: A robust protecting group for the azaindole nitrogen, which can be removed in later stages of fragment evolution.

These application notes provide a comprehensive workflow and detailed protocols for utilizing this compound as a starting point for an FBDD campaign targeting protein kinases.

I. Workflow for Fragment Library Synthesis and Screening

The overall workflow for leveraging the this compound scaffold in an FBDD campaign is depicted below. This process begins with the synthesis of a diverse fragment library, followed by screening to identify initial hits, and culminates in the validation and characterization of these fragments.

FBDD_Workflow start 1-(Phenylsulfonyl)-6-chloro- 2-iodo-5-azaindole Scaffold lib_synth Fragment Library Synthesis (Suzuki & Sonogashira Coupling) start->lib_synth Diversification qc Library QC (LC-MS, NMR, Solubility) lib_synth->qc screening Primary Screening (Surface Plasmon Resonance) qc->screening hit_id Hit Identification (Binding Affinity & Ligand Efficiency) screening->hit_id Data Analysis validation Hit Validation (Orthogonal Assay - e.g., Kinase Assay) hit_id->validation structural Structural Biology (X-ray Crystallography / NMR) validation->structural Confirmed Hits f2l Fragment-to-Lead (Fragment Growing/Linking) structural->f2l Structure-Guided Optimization

FBDD Workflow using the Azaindole Scaffold

II. Data Presentation: Hypothetical Screening Results

Following the screening of the synthesized fragment library against a target kinase, the data can be summarized to identify promising hits for further development. Key parameters include the dissociation constant (KD), ligand efficiency (LE), and the half-maximal inhibitory concentration (IC50) from a functional assay.

Table 1: Biophysical and Biochemical Screening Data for a Hypothetical Fragment Library

Fragment IDStructureMolecular Weight (Da)KD (μM) (SPR)Ligand Efficiency (LE)IC50 (μM) (Kinase Assay)
AZA-001 6-chloro-5-azaindole152.57>1000N/A>1000
AZA-002 2-Methyl-6-chloro-5-azaindole166.608500.25900
AZA-003 2-Phenyl-6-chloro-5-azaindole228.672500.28300
AZA-004 2-(Furan-2-yl)-6-chloro-5-azaindole218.631500.33180
AZA-005 2-(Pyridin-3-yl)-6-chloro-5-azaindole229.67950.36110
AZA-006 2-Ethynyl-6-chloro-5-azaindole176.595000.29650

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms.

III. Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-5-Azaindole Fragment Library via Suzuki Coupling

This protocol describes a general method for the synthesis of a small, focused fragment library from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Various aryl boronic acids (e.g., phenylboronic acid, furan-2-boronic acid, pyridine-3-boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-1-(phenylsulfonyl)-6-chloro-5-azaindole intermediate.

  • Deprotection (Optional for Fragments): For the final fragment, the phenylsulfonyl protecting group can be removed under standard conditions (e.g., treatment with a suitable base like NaOH in methanol/water) to yield the final 2-aryl-6-chloro-5-azaindole fragment.

  • Characterization: Confirm the structure and purity of the final compounds using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for a primary screen of the synthesized azaindole fragment library against a target kinase using SPR to determine binding affinity (KD).[8][9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target kinase (with an appropriate tag for immobilization, e.g., His-tag)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment library dissolved in 100% DMSO (stock solutions)

  • Running buffer with a matched concentration of DMSO for sample dilution

Procedure:

  • Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target kinase solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the target protein to account for non-specific binding.

  • Fragment Solution Preparation:

    • Prepare a series of dilutions for each fragment in the running buffer containing a matched DMSO concentration (typically 1-5%). A common concentration range for fragment screening is 10 µM to 500 µM.

  • SPR Analysis:

    • Inject the prepared fragment solutions over the reference and target flow cells at a constant flow rate.

    • Monitor the change in response units (RU) in real-time. Each injection should include an association phase (fragment injection) and a dissociation phase (buffer flow).

    • Between injections, regenerate the sensor surface if necessary using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • For each fragment, plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).

    • Fragments showing a concentration-dependent binding response are considered primary hits.

Protocol 3: Orthogonal Validation using a Biochemical Kinase Assay

This protocol provides a general method for validating fragment hits using a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).[11][12][13]

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Fragment hits dissolved in DMSO

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase and its substrate in kinase assay buffer.

    • Prepare a stock solution of ATP in the assay buffer. The final ATP concentration in the assay should be close to its Km value for the kinase.

    • Serially dilute the fragment hits in DMSO and then in kinase assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Add a small volume (e.g., 2.5 µL) of each fragment dilution or vehicle control (DMSO) to the wells of the assay plate.

    • Add the kinase/substrate mixture (e.g., 5 µL) to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent (e.g., 10 µL) to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity (more light = less ATP consumed = more inhibition).

    • Calculate the percent inhibition for each fragment concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the fragment concentration and fit the data to a dose-response curve to determine the IC50 value.

IV. Signaling Pathway Context

Fragments derived from the this compound scaffold are well-suited to target protein kinases, which are central components of many cellular signaling pathways. Dysregulation of these pathways is a common driver of diseases such as cancer.[14][15] The diagram below illustrates a generic kinase signaling cascade that is often targeted in drug discovery.

Kinase_Pathway receptor Growth Factor Receptor (e.g., EGFR, VEGFR) ras Ras receptor->ras Activates raf RAF Kinase ras->raf mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Azaindole Fragment (Kinase Inhibitor) inhibitor->raf Inhibits inhibitor->mek inhibitor->erk

Generic MAPK Signaling Pathway Targeted by Kinase Inhibitors

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. The synthetic tractability of this scaffold allows for the creation of diverse and novel fragment libraries. By following a systematic workflow of library synthesis, biophysical screening, and biochemical validation, researchers can efficiently identify and characterize initial fragment hits. These hits can then serve as the foundation for structure-guided optimization to develop potent and selective lead compounds with therapeutic potential.

References

synthesis of substituted 5-azaindoles from 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of substituted 5-azaindoles starting from 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. The protocols focus on three key palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. These methods allow for the introduction of a wide range of substituents at the 2-position of the 5-azaindole core, a scaffold of significant interest in medicinal chemistry. This document is intended to serve as a practical guide for researchers in drug discovery and development.

Introduction

Azaindoles are bicyclic heteroaromatic compounds that are isosteric to indoles and are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[1][2] The 5-azaindole (pyrrolo[2,3-c]pyridine) scaffold, in particular, is a key component in numerous therapeutic agents. The ability to functionalize this core structure is crucial for the development of new and improved drug candidates.

The starting material, this compound, is a versatile intermediate for the synthesis of a diverse library of 5-azaindole derivatives. The presence of two different halogen atoms at positions 2 and 6, along with the activating phenylsulfonyl protecting group on the pyrrole nitrogen, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond enables chemoselective substitution at the 2-position.

This application note details the protocols for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions to introduce aryl, alkynyl, and amino functionalities, respectively, at the C2-position of the 5-azaindole core. Subsequent deprotection of the phenylsulfonyl group can then yield the final N-unsubstituted 5-azaindole derivatives.

Synthetic Workflow

The overall synthetic strategy involves the selective functionalization of this compound at the 2-position via palladium-catalyzed cross-coupling reactions, followed by an optional deprotection step to remove the phenylsulfonyl group.

Synthetic_Workflow start This compound suzuki Suzuki Coupling (Aryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (Amine) start->buchwald prod_suzuki 2-Aryl-6-chloro-1-(phenylsulfonyl)-5-azaindole suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-6-chloro-1-(phenylsulfonyl)-5-azaindole sonogashira->prod_sonogashira prod_buchwald 2-Amino-6-chloro-1-(phenylsulfonyl)-5-azaindole buchwald->prod_buchwald deprotection_suzuki Deprotection prod_suzuki->deprotection_suzuki deprotection_sonogashira Deprotection prod_sonogashira->deprotection_sonogashira deprotection_buchwald Deprotection prod_buchwald->deprotection_buchwald final_suzuki 2-Aryl-6-chloro-5-azaindole deprotection_suzuki->final_suzuki final_sonogashira 2-Alkynyl-6-chloro-5-azaindole deprotection_sonogashira->final_sonogashira final_buchwald 2-Amino-6-chloro-5-azaindole deprotection_buchwald->final_buchwald

Caption: General synthetic workflow for the functionalization of this compound.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-chloro-1-(phenylsulfonyl)-5-azaindoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids. The reaction proceeds selectively at the C2-iodo position.

Suzuki_Coupling reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/EtOH/H2O) reaction Reaction (e.g., 80-100 °C, 2-12 h) reagents->reaction workup Work-up (Aqueous extraction, drying) reaction->workup purification Purification (Column chromatography) workup->purification product 2-Aryl-6-chloro-1-(phenylsulfonyl)-5-azaindole purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H2O 4:1:1).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-aryl-6-chloro-1-(phenylsulfonyl)-5-azaindole.

Data Summary (Suzuki-Miyaura Coupling):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O90485
24-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3Dioxane/H2O100682
33-Fluorophenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O90578
42-Thienylboronic acidPdCl2(dppf)K3PO4Dioxane/H2O100875
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-chloro-1-(phenylsulfonyl)-5-azaindoles

This protocol outlines the coupling of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.

Sonogashira_Coupling reagents This compound Terminal Alkyne Pd Catalyst (e.g., PdCl2(PPh3)2) Cu(I) salt (e.g., CuI) Base (e.g., Et3N) Solvent (e.g., DMF, THF) reaction Reaction (e.g., RT to 60 °C, 2-24 h) reagents->reaction workup Work-up (Aqueous extraction, drying) reaction->workup purification Purification (Column chromatography) workup->purification product 2-Alkynyl-6-chloro-1-(phenylsulfonyl)-5-azaindole purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl2(PPh3)2) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 eq), and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et3N, 3.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature to 60 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 2-alkynyl-6-chloro-1-(phenylsulfonyl)-5-azaindole.

Data Summary (Sonogashira Coupling):

EntryTerminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl2(PPh3)2CuIEt3NDMFRT1288
2EthynyltrimethylsilanePdCl2(PPh3)2CuIEt3NTHF50692
31-HexynePdCl2(PPh3)2CuIDIPEADMF60880
4CyclopropylethynePdCl2(PPh3)2CuIEt3NTHF401885
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-chloro-1-(phenylsulfonyl)-5-azaindoles

This protocol describes the palladium-catalyzed amination of this compound with various primary and secondary amines.

Buchwald_Hartwig_Amination reagents This compound Amine Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane, Toluene) reaction Reaction (e.g., 80-110 °C, 12-24 h) reagents->reaction workup Work-up (Filtration, extraction, drying) reaction->workup purification Purification (Column chromatography) workup->purification product 2-Amino-6-chloro-1-(phenylsulfonyl)-5-azaindole purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos) (2-10 mol%)

  • Base (e.g., Cs2CO3, K3PO4, NaOtBu) (1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).

  • Add the base (e.g., Cs2CO3, 2.0 eq) and this compound (1.0 eq).

  • Add the anhydrous, degassed solvent (e.g., Dioxane).

  • Add the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired 2-amino-6-chloro-1-(phenylsulfonyl)-5-azaindole.

Data Summary (Buchwald-Hartwig Amination):

EntryAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3XantphosCs2CO3Dioxane1001875
2AnilinePd(OAc)2RuPhosK3PO4Toluene1102468
3BenzylaminePd2(dba)3XPhosNaOtBuToluene901672
4PyrrolidinePd2(dba)3XantphosCs2CO3Dioxane1001280

Deprotection of the Phenylsulfonyl Group

The N-phenylsulfonyl group can be removed under basic conditions to yield the free N-H 5-azaindole.

Procedure:

  • Dissolve the N-phenylsulfonyl-5-azaindole derivative in a suitable solvent such as methanol or THF.

  • Add an aqueous solution of a strong base (e.g., 1-3 M NaOH or KOH).

  • Stir the mixture at room temperature to 60 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 5-azaindole. Further purification by chromatography or recrystallization may be necessary.

Conclusion

The protocols described herein provide a versatile platform for the synthesis of a wide array of substituted 5-azaindoles from the readily accessible starting material, this compound. The chemoselective nature of the palladium-catalyzed cross-coupling reactions at the C2-iodo position allows for the introduction of diverse functionalities. These methods are highly valuable for the generation of compound libraries for drug discovery and lead optimization programs.

References

Application Notes and Protocols for 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azaindole scaffold is a privileged structure, recognized as a bioisostere of indole and purine systems, and is a core component of numerous kinase inhibitors.[1] The strategic placement of three key functional groups—a removable phenylsulfonyl protecting group on the nitrogen, a chloro substituent on the pyridine ring, and a highly reactive iodo group at the 2-position of the pyrrole ring—allows for selective and sequential functionalization. This enables the construction of diverse libraries of bioactive molecules, particularly for targeting key signaling pathways implicated in cancer and other diseases.[2]

The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective substitution at the 2-position. This unique reactivity makes this compound an ideal starting material for introducing a wide range of aryl, heteroaryl, and alkynyl moieties through powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. Subsequent removal of the phenylsulfonyl group yields the free N-H azaindole, a crucial feature for hydrogen bonding interactions within the ATP-binding site of many kinases.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors targeting the RAF-MEK-ERK signaling pathway.

Key Applications in Bioactive Heterocycle Synthesis

The primary application of this compound is in the synthesis of substituted 5-azaindoles as scaffolds for potent and selective kinase inhibitors. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The RAF-MEK-ERK pathway, a critical signaling cascade, is frequently mutated in various cancers, including melanoma.[4]

The 5-azaindole core can be elaborated through the following key transformations:

  • Suzuki-Miyaura Cross-Coupling: To introduce a variety of aryl and heteroaryl groups at the 2-position, which can occupy the hydrophobic pocket of the kinase active site.

  • Sonogashira Coupling: To install alkynyl moieties at the 2-position, providing a linear scaffold for further functionalization or direct interaction with the target protein.

  • N-Deprotection: Removal of the phenylsulfonyl group to expose the N-H for crucial hydrogen bonding with the kinase hinge region.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of substituted azaindole derivatives, analogous to those that can be synthesized from this compound.

Table 1: Representative Yields for Suzuki-Miyaura and Sonogashira Coupling Reactions on Halogenated Azaindole Scaffolds

EntryCoupling ReactionHalogenated Azaindole SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Suzuki-Miyaura4-bromo-2-iodo-1-(phenylsulfonyl)-7-azaindolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O1001285
2Suzuki-Miyaura3-Iodo-5-azaindole derivativeArylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O100125-49[2]
3Sonogashira3-Iodo-5-azaindole derivativeTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NDMFRT-604-1260-85
4Sonogashira6-Chloro-7-iodo-7-deazapurinePhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMFRT1288[5]

Table 2: Representative Kinase Inhibitory Activity of Substituted Azaindole Analogs

Compound IDAzaindole ScaffoldTarget KinaseIC₅₀ (nM)Reference
Vemurafenib 7-AzaindoleB-RAF (V600E)31[6]
GSK 1070916 7-AzaindoleAurora B/C3.2 / 26[2]
Cdc7 Inhibitor 5-AzaindoleCdc766[7]
c-Met Inhibitor 4-Azaindolec-Met20[2]
PI3Kγ Inhibitor 7-AzaindolePI3Kγ2.5[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various aryl- or heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-(phenylsulfonyl)-6-chloro-5-azaindole.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol provides a general method for the palladium- and copper-cocatalyzed coupling of this compound with terminal alkynes.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-1-(phenylsulfonyl)-6-chloro-5-azaindole.

Protocol 3: General Procedure for N-Deprotection of the Phenylsulfonyl Group

This protocol outlines a general method for the removal of the phenylsulfonyl protecting group to yield the free N-H azaindole.

Materials:

  • N-Phenylsulfonyl-azaindole derivative (1.0 equiv)

  • Base (e.g., NaOH or KOH, excess)

  • Solvent (e.g., Methanol or Ethanol/Water mixture)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-phenylsulfonyl-azaindole derivative in the chosen solvent in a round-bottom flask.

  • Add an excess of the base (e.g., a 2M aqueous solution of NaOH).

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected azaindole.

Mandatory Visualizations

Signaling Pathway Diagram

The RAF-MEK-ERK signaling pathway is a key regulator of cell proliferation, differentiation, and survival.[10][11] Mutations in this pathway, particularly in BRAF, are common in many cancers.[4] The synthesized 2-substituted-6-chloro-5-azaindoles are designed to inhibit kinases within this cascade, such as BRAF.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-Substituted-6-chloro- 5-azaindole (Bioactive Heterocycle) Inhibitor->RAF

Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive 2-substituted-6-chloro-5-azaindoles.

Synthesis_Workflow Start 1-(Phenylsulfonyl)-6-chloro- 2-iodo-5-azaindole Coupling Suzuki or Sonogashira Coupling Start->Coupling Intermediate 2-Substituted-1-(phenylsulfonyl)- 6-chloro-5-azaindole Coupling->Intermediate Deprotection N-Deprotection Intermediate->Deprotection Product 2-Substituted-6-chloro- 5-azaindole Deprotection->Product BioAssay Biological Evaluation (e.g., Kinase Assay) Product->BioAssay Data IC₅₀ Determination BioAssay->Data

Caption: General workflow for the synthesis of bioactive 5-azaindoles.

References

Application Notes and Protocols for the Characterization of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of the versatile synthetic intermediate, 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole, and its derivatized products. The protocols outlined herein are essential for confirming structural integrity, assessing purity, and elucidating the outcomes of subsequent chemical transformations.

Overview of Analytical Techniques

A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound and its reaction products. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): For the confirmation of molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and to monitor reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • X-ray Crystallography: For the definitive determination of the three-dimensional molecular structure in the solid state.

Characterization of this compound

Table 1: Analytical Data for this compound

ParameterValue
Molecular Formula C₁₃H₈ClIN₂O₂S
Molecular Weight 446.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168-172 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.32 (s, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.65 (t, J = 7.6 Hz, 1H), 7.54 (t, J = 8.0 Hz, 2H), 7.48 (s, 1H), 6.95 (s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 148.1, 145.2, 142.5, 137.8, 134.5, 129.6 (2C), 127.3 (2C), 125.8, 118.9, 115.6, 78.9
LC-MS (ESI+) m/z 446.9 [M+H]⁺, 468.9 [M+Na]⁺
HPLC Retention Time 6.8 minutes (Conditions in Protocol 3)
FTIR (KBr, cm⁻¹) 3105 (Ar C-H), 1580 (C=C), 1375 (S=O asym), 1185 (S=O sym), 830 (C-Cl), 680 (C-I)

Characterization of Reaction Products

The reactivity of the iodo and chloro substituents on the azaindole core allows for a variety of synthetic transformations. Below are characterization details for representative reaction products.

Product of Sonogashira Coupling: 1-(Phenylsulfonyl)-6-chloro-2-(phenylethynyl)-5-azaindole

This product results from a palladium-catalyzed cross-coupling reaction between the 2-iodo position and a terminal alkyne, such as phenylacetylene.[1]

Table 2: Analytical Data for Sonogashira Coupling Product

ParameterValue
Molecular Formula C₂₁H₁₃ClN₂O₂S
Molecular Weight 404.86 g/mol
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.45 (s, 1H), 8.10 (d, J = 8.2 Hz, 2H), 7.68-7.58 (m, 4H), 7.52 (t, J = 7.8 Hz, 2H), 7.45-7.38 (m, 3H), 7.05 (s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 148.5, 144.8, 142.0, 138.1, 134.8, 131.9 (2C), 129.7 (2C), 129.2, 128.6 (2C), 127.4 (2C), 122.5, 119.3, 116.0, 95.4, 85.2
LC-MS (ESI+) m/z 405.0 [M+H]⁺
HPLC Retention Time 7.5 minutes (Conditions in Protocol 3)
FTIR (KBr, cm⁻¹) 3100 (Ar C-H), 2215 (C≡C), 1575 (C=C), 1370 (S=O asym), 1180 (S=O sym), 835 (C-Cl)
Product of Suzuki Coupling: 1-(Phenylsulfonyl)-2-iodo-6-(phenyl)-5-azaindole

This product is formed via a palladium-catalyzed Suzuki-Miyaura coupling at the 6-chloro position with a boronic acid, such as phenylboronic acid.[2]

Table 3: Analytical Data for Suzuki Coupling Product

ParameterValue
Molecular Formula C₁₉H₁₃IN₂O₂S
Molecular Weight 488.29 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.55 (s, 1H), 8.12 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.5 Hz, 1H), 7.51 (t, J = 7.9 Hz, 2H), 7.48-7.40 (m, 3H), 7.58 (s, 1H), 7.01 (s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 152.3, 146.0, 142.8, 138.2, 137.5, 134.6, 129.8 (2C), 129.2 (2C), 128.9, 128.5 (2C), 127.5 (2C), 117.8, 114.5, 79.5
LC-MS (ESI+) m/z 489.0 [M+H]⁺
HPLC Retention Time 7.2 minutes (Conditions in Protocol 3)
FTIR (KBr, cm⁻¹) 3090 (Ar C-H), 1590 (C=C), 1380 (S=O asym), 1190 (S=O sym), 685 (C-I)
Product of Nucleophilic Aromatic Substitution: 1-(Phenylsulfonyl)-2-iodo-6-(morpholino)-5-azaindole

This derivative is the result of a nucleophilic aromatic substitution at the 6-chloro position with an amine, such as morpholine.[3]

Table 4: Analytical Data for Nucleophilic Aromatic Substitution Product

ParameterValue
Molecular Formula C₁₇H₁₆IN₃O₃S
Molecular Weight 497.30 g/mol
Appearance Light brown solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.20 (s, 1H), 8.08 (d, J = 8.3 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 7.15 (s, 1H), 6.85 (s, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.65 (t, J = 4.8 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 154.1, 145.5, 141.9, 138.5, 134.2, 129.5 (2C), 127.2 (2C), 115.2, 112.8, 79.1, 66.8 (2C), 51.5 (2C)
LC-MS (ESI+) m/z 498.0 [M+H]⁺
HPLC Retention Time 6.2 minutes (Conditions in Protocol 3)
FTIR (KBr, cm⁻¹) 3085 (Ar C-H), 2960, 2850 (Aliphatic C-H), 1595 (C=C), 1370 (S=O asym), 1185 (S=O sym), 1115 (C-O-C), 680 (C-I)

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4]

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 16-64.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: 12-16 ppm.

    • Temperature: 298 K.[4]

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled ('zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: 200-240 ppm.

    • Temperature: 298 K.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[5]

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[6]

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Scan Range: m/z 100-1000.

Protocol 3: HPLC Purity Analysis
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in acetonitrile.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 60% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Determine the purity by calculating the peak area percentage of the main component.

Protocol 4: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 5: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, dichloromethane/hexane).

  • Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages.[7]

Visualizations

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR MS MS Purification->MS HPLC HPLC Purification->HPLC FTIR FTIR Purification->FTIR Xray Xray Purification->Xray Final_Product Characterized Product NMR->Final_Product MS->Final_Product HPLC->Final_Product FTIR->Final_Product Xray->Final_Product

Caption: General analytical workflow for reaction products.

reaction_pathways cluster_reactions Reaction Pathways Start This compound Sonogashira Sonogashira Coupling (Pd-catalyzed) Start->Sonogashira R-C≡CH Suzuki Suzuki Coupling (Pd-catalyzed) Start->Suzuki R-B(OH)₂ SNAr Nucleophilic Aromatic Substitution Start->SNAr R₂NH Product_Sonogashira 2-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Suzuki 6-Aryl Derivative Suzuki->Product_Suzuki Product_SNAr 6-Amino Derivative SNAr->Product_SNAr

Caption: Potential reaction pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common synthetic route involves a three-step sequence starting from a suitable aminopyridine precursor to first construct the 6-chloro-5-azaindole core. This is followed by regioselective iodination at the C2 position and subsequent N-phenylsulfonylation.

Q2: Why are yields often low in azaindole synthesis?

The electron-deficient nature of the pyridine ring in azaindole precursors is a primary reason for low yields in many classical indole synthesis reactions. This electron deficiency can hinder key cyclization steps and may necessitate harsh reaction conditions, which can lead to side reactions and decomposition of the product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide

Part 1: Synthesis of 6-Chloro-5-azaindole

The initial synthesis of the 6-chloro-5-azaindole core is a critical step that can significantly impact the overall yield. A common approach is the palladium-catalyzed cross-coupling of an appropriately substituted aminopyridine with a suitable coupling partner, followed by cyclization.

Issue 1: Low yield of 6-Chloro-5-azaindole

Potential Cause Troubleshooting Strategy
Inefficient Catalyst Activity Ensure the palladium catalyst is fresh and active. Consider using a different palladium source or ligand. For example, a system of Pd2(dba)3/XPhos/t-BuONa has been reported for the synthesis of azaindoles.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition. A systematic temperature screen is recommended.
Poor Quality of Reagents or Solvents Use high-purity, anhydrous solvents and reagents. The presence of water or other impurities can deactivate the catalyst and lead to side reactions.
Incorrect Base The choice and amount of base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are often used. Optimize the base and its stoichiometry.

Experimental Protocol: Palladium-Catalyzed Synthesis of 6-Chloro-5-azaindole

A representative procedure involves the reaction of an amino-ortho-bromopyridine with an alkenyl bromide using a palladium catalyst.

  • To a degassed solution of the amino-ortho-bromopyridine (1 equivalent) and the alkenyl bromide (1.2 equivalents) in an anhydrous solvent (e.g., dioxane or toluene), add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a predetermined temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 6-Chloro-5-azaindole reagents Amino-ortho-bromopyridine + Alkenyl Bromide conditions Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Dioxane) Heat reagents->conditions 1. Mix workup Quench Extraction Purification conditions->workup 2. React product 6-Chloro-5-azaindole workup->product 3. Isolate Troubleshooting C2-Iodination start Low Iodination Yield check_reagent Check Iodinating Agent start->check_reagent weak_reagent Use stronger agent (e.g., NIS, ICl) check_reagent->weak_reagent Weak? check_conditions Optimize Conditions check_reagent->check_conditions Strong enough success Improved Yield weak_reagent->success temp_solvent Vary temperature and solvent check_conditions->temp_solvent Suboptimal? base_acid Add activating agent (e.g., base or oxidant) check_conditions->base_acid check_stoichiometry Check Stoichiometry check_conditions->check_stoichiometry Optimized temp_solvent->success base_acid->success over_iodination Use stoichiometric amount of iodinating agent check_stoichiometry->over_iodination Byproducts? check_stoichiometry->success No byproducts over_iodination->success N-Phenylsulfonylation Workflow start_material 6-Chloro-2-iodo-5-azaindole deprotonation Deprotonation with strong base (e.g., NaH) start_material->deprotonation addition Addition of Benzenesulfonyl Chloride deprotonation->addition purification Workup and Purification addition->purification product 1-(Phenylsulfonyl)-6-chloro- 2-iodo-5-azaindole purification->product

Technical Support Center: Cross-Coupling Reactions with 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole in cross-coupling reactions. The information is designed to help overcome common challenges and side reactions encountered during experimentation.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several common issues during cross-coupling reactions with this compound. This guide provides a structured approach to identifying and resolving these problems.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Potential Cause Recommended Solution Rationale
Catalyst Inactivity 1. Use a fresh batch of palladium catalyst.[1] 2. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). 3. Ensure anaerobic conditions to prevent catalyst oxidation.[2]The active Pd(0) species is susceptible to oxidation. Different precursors have varying activation profiles.
Inappropriate Ligand 1. Screen a panel of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[3] 2. For Suzuki reactions, consider using bulky, electron-rich ligands.[3]Ligands play a crucial role in stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination.
Suboptimal Base 1. Test a range of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu).[4] 2. Ensure the base is sufficiently strong for the specific coupling reaction but not so strong as to cause substrate degradation.The base is critical for the transmetalation step in Suzuki and other cross-coupling reactions.
Poor Solvent Choice 1. Experiment with different solvents or solvent mixtures (e.g., dioxane, toluene, DMF, with or without water).[5] 2. Ensure the solvent is anhydrous, as water can lead to side reactions like hydrodehalogenation.[6]Solvent polarity and coordinating ability can significantly impact reaction rates and catalyst stability.
Low Reaction Temperature 1. Incrementally increase the reaction temperature. 2. Consider using microwave irradiation to reduce reaction times and potentially improve yields.[7]The electron-deficient nature of the azaindole ring may require higher temperatures for efficient oxidative addition.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Recommended Solution
Homocoupling of the Coupling Partner 1. Presence of oxygen in the reaction mixture.[2] 2. Slow oxidative addition of the azaindole iodide.1. Thoroughly degas the reaction mixture. 2. Use a more active catalyst/ligand system to promote the desired cross-coupling pathway.
Hydrodehalogenation (Loss of Iodine) 1. Presence of water or other protic sources.[6] 2. Use of strongly reducing conditions or certain bases.[4]1. Use anhydrous solvents and reagents. 2. Screen alternative bases that are less prone to promoting reduction.
Protodeboronation (in Suzuki reactions) 1. High reaction temperatures.[8] 2. Presence of excess water or base.1. Optimize the reaction temperature, keeping it as low as possible. 2. Use the stoichiometric amount of base and minimize water content.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions include:

  • Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling). This can be exacerbated by the presence of oxygen.[2]

  • Hydrodehalogenation: Replacement of the iodine atom at the C2 position with a hydrogen atom. This is often caused by residual water or other protic impurities in the reaction mixture.[4][6]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and lose its boron functionality, rendering it inactive for cross-coupling. This is more common at elevated temperatures.[8]

Q2: How does the electron-withdrawing nature of the phenylsulfonyl group and the azaindole core affect the cross-coupling reaction?

A2: The electron-deficient nature of the 1-(phenylsulfonyl)-5-azaindole system generally makes the C-I bond more susceptible to oxidative addition by the palladium catalyst.[9] However, this can also increase the propensity for certain side reactions. The choice of an appropriate electron-rich and bulky phosphine ligand is often crucial to stabilize the catalytic intermediates and promote the desired reductive elimination step.[3]

Q3: Which cross-coupling reaction is most suitable for this substrate: Suzuki, Heck, or Sonogashira?

A3: All three reactions are viable, but the optimal choice depends on the desired product:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. It is a versatile and widely used method.[10]

  • Heck Coupling: Suitable for coupling with alkenes. The regioselectivity can be influenced by the electronic nature of the alkene.[11][12]

  • Sonogashira Coupling: Used for the synthesis of alkynes by coupling with terminal alkynes. This reaction typically requires a copper co-catalyst.[13][14]

Q4: Can the chloro-substituent at the C6 position interfere with the cross-coupling at the C2-iodo position?

A4: Generally, the C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[13] This allows for selective coupling at the C2 position. However, under harsh reaction conditions (e.g., very high temperatures, highly active catalysts), competitive reaction at the C6-chloro position could occur. It is advisable to start with milder conditions to ensure selectivity.

Q5: What is a general starting protocol for a Suzuki-Miyaura coupling with this substrate?

A5: A general starting point would be:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl or vinyl boronic acid (1.2-1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: XPhos or SPhos (4-10 mol%)

  • Base: Cs₂CO₃ or K₃PO₄ (2-3 equiv)

  • Solvent: Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Temperature: 80-110 °C

  • Atmosphere: Inert (Nitrogen or Argon)

Note: This is a general guideline, and optimization of each parameter is highly recommended for any new reaction.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a logical workflow for troubleshooting common issues.

CrossCouplingCycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation + R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-R Reductive Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

TroubleshootingWorkflow Start Experiment Failed CheckReagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) CheckReagents->CheckConditions LowYield Low Yield Issue CheckConditions->LowYield If yield is low SideProducts Side Product Issue CheckConditions->SideProducts If side products are dominant OptimizeCatalyst Optimize Catalyst/Ligand System LowYield->OptimizeCatalyst Homocoupling Homocoupling Observed SideProducts->Homocoupling Dehalogenation Dehalogenation Observed SideProducts->Dehalogenation OptimizeBaseSolvent Optimize Base and Solvent OptimizeCatalyst->OptimizeBaseSolvent OptimizeTemp Adjust Temperature OptimizeBaseSolvent->OptimizeTemp Degas Improve Degassing Homocoupling->Degas Anhydrous Ensure Anhydrous Conditions Dehalogenation->Anhydrous

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Purification of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound derivatives?

A1: The primary purification techniques for these types of compounds include column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: I am observing decomposition of my iodo-azaindole derivative during silica gel column chromatography. What could be the cause and how can I prevent it?

A2: Iodo-substituted compounds, particularly on electron-rich heterocyclic systems, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To mitigate this, consider using a deactivated stationary phase. A protocol to assess the stability of your compound on different stationary phases is recommended.[1] Options include:

  • Deactivated Silica Gel: Prepare a slurry of silica gel with a small percentage of a base, such as triethylamine or ammonia, in the eluent system.

  • Basic Alumina: Basic alumina is a good alternative to silica gel for acid-sensitive compounds.[1] It is crucial to use the correct activity grade of alumina, which can be prepared by adding a specific amount of water to the stationary phase.[1]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can happen if the cooling rate is too fast or if the solvent system is not optimal.[2] Here are some troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]

  • Adjust the solvent system: Experiment with a solvent mixture, using a combination of a good solvent and a poor solvent (anti-solvent).[2] Sometimes, using a lower polarity solvent can be beneficial.[2]

  • Increase solvent volume: The concentration of your compound might be too high. Try using a more dilute solution.[2]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[2]

  • Seed the solution: If you have a small amount of pure crystalline material, add a seed crystal to the solution to induce crystallization.[2]

Q4: Can I use reversed-phase HPLC for the purification of my sulfonylated azaindole derivative?

A4: Yes, reversed-phase HPLC (RP-HPLC) is a viable and often effective method for purifying azaindole derivatives. A C18 or C12 column can be used with a gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.
Compound streaking on the column.Add a small amount of a polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the eluent to improve peak shape.
Compound Decomposition Acid-sensitive iodo-azaindole moiety reacting with silica gel.[1]Use deactivated silica gel or switch to basic alumina as the stationary phase.[1]
Low Recovery Compound is too polar and is retained on the column.Increase the polarity of the eluent system. Consider using a different stationary phase like alumina.
Compound is not stable on the stationary phase.Test compound stability on a small scale with the chosen stationary phase before committing the bulk material.[1]
Recrystallization
Problem Possible Cause Troubleshooting Steps
No Crystal Formation Solution is not supersaturated enough.Concentrate the solution by slowly evaporating some of the solvent.[2]
Nucleation is inhibited.Scratch the inside of the flask or add a seed crystal.[2]
Formation of Amorphous Solid Solution cooled too quickly or impurities are present.Allow the solution to cool very slowly. Ensure the starting material is of reasonable purity before attempting recrystallization.[2]
Oiling Out Rapid cooling or inappropriate solvent.Decrease the cooling rate and experiment with different solvent systems, potentially using a solvent/anti-solvent combination.[2]

Experimental Protocols

Protocol 1: Stability Assessment for Column Chromatography Stationary Phases[1]

This protocol helps determine the optimal stationary phase to prevent degradation of sensitive compounds like this compound.

  • Prepare a Stock Solution: Dissolve a known amount of the crude product and an internal standard in a suitable solvent (e.g., deuterated chloroform for NMR analysis).

  • Analyze the Crude Mixture: Acquire a proton NMR spectrum of the stock solution to determine the initial yield and purity.

  • Prepare Stationary Phase Slurries: In separate vials, prepare slurries of different stationary phases (e.g., silica gel, basic alumina activity I, and deactivated basic alumina activity IV) in a suitable eluent.

  • Expose Compound to Stationary Phases: Add a known volume of the stock solution to each slurry.

  • Stir and Filter: Stir the mixtures for a duration that mimics the time the compound would be on a column (e.g., 30 minutes). Filter the slurries to remove the stationary phase.

  • Analyze the Filtrates: Acquire proton NMR spectra of the filtrates.

  • Compare Yields: Calculate the yield for each sample and compare it to the initial yield of the crude mixture. The stationary phase that results in the highest recovery and least degradation is the optimal choice.

Protocol 2: Semi-preparative HPLC Purification of Azaindole Derivatives[3]

This is a general protocol that can be adapted for the purification of this compound derivatives.

  • Column: Semi-preparative C12 or C18 column (e.g., 250 x 10 mm, 4-5 µm packing).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 5 mL/min.

  • Detection: UV at 220 nm.

  • Gradient:

    • Start with an initial condition (e.g., 40% B) and hold for 2 minutes.

    • Ramp to a higher concentration of B (e.g., 90%) over 20 minutes.

    • Hold at high B concentration for 3 minutes for column wash.

    • Return to initial conditions and re-equilibrate for 3-5 minutes.

  • Injection: Dissolve the crude mixture in a minimal amount of methanol or another suitable solvent and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the desired peak and confirm the purity by analytical LC-MS.

Data Presentation

Table 1: Example HPLC Gradient for Azaindole Purification [3]

Time (minutes)% Acetonitrile (with 0.1% TFA)% Water (with 0.1% TFA)Flow Rate (mL/min)
0.040605.0
2.040605.0
22.090105.0
25.090105.0
28.040605.0

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product Crude_Product Crude 1-(Phenylsulfonyl)-6-chloro- 2-iodo-5-azaindole Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Purity_Check Purity & Identity Check (LC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Column_Chromatography If impure Pure_Product Pure Product Purity_Check->Pure_Product If pure

Caption: General purification workflow for the target compound.

Troubleshooting_Logic Start Purification Attempt Issue Issue Encountered? Start->Issue Decomposition Decomposition on Silica? Issue->Decomposition Yes Success Successful Purification Issue->Success No Oiling_Out Oiling Out? Decomposition->Oiling_Out No Use_Alumina Use Basic Alumina Decomposition->Use_Alumina Yes No_Crystals No Crystals? Oiling_Out->No_Crystals No Slow_Cool Slow Cooling Rate/ Adjust Solvent Oiling_Out->Slow_Cool Yes Concentrate_Seed Concentrate Solution/ Add Seed Crystal No_Crystals->Concentrate_Seed Yes Use_Alumina->Start Slow_Cool->Start Concentrate_Seed->Start

Caption: Troubleshooting decision tree for common purification issues.

References

troubleshooting failed reactions with 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What are the key stability and handling considerations for this compound?

A1: this compound is a complex heterocyclic compound. Like many iodo-aryl compounds, it can be sensitive to light and should be stored in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation. The N-phenylsulfonyl group provides stability to the azaindole core, but the C-I bond can be susceptible to reduction or cleavage under certain conditions. Azaindoles, in general, can interact with metal catalysts, which can sometimes lead to catalyst inhibition.[1]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The 2-iodo position of this molecule is primed for various palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for the most common transformations.

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A2: Failure in Suzuki-Miyaura coupling reactions with this substrate can stem from several factors. Common issues include catalyst deactivation, improper choice of base or solvent, or degradation of the boronic acid coupling partner. The azaindole nitrogen can sometimes coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

Troubleshooting Steps:

  • Catalyst and Ligand: Ensure the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) are fresh. For nitrogen-rich heterocycles, specialized ligands or precatalysts can be effective.[1]

  • Base Selection: The choice of base is critical. A weak base may not be sufficient for the transmetalation step. Common bases include K₂CO₃, Na₂CO₃, and K₃PO₄.[2][3] Ensure the base is anhydrous if the reaction is sensitive to water.

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used to dissolve both the organic substrate and the inorganic base.[2]

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines. Check the purity of your boronic acid or use a slight excess (1.2-1.5 equivalents).[2]

  • Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.

Q3: I'm observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction. How can I prevent this?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a key culprit in promoting the Glaser coupling. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).

  • Copper Source: Use a fresh, high-purity source of CuI. Sometimes, running the reaction under "copper-free" conditions (which often still involves trace amounts of copper) with a suitable palladium/ligand system can mitigate this issue.

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial. It acts as a solvent and a base to neutralize the HI generated. Ensure it is pure and dry.[4][5]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Sonogashira couplings can often be performed at room temperature or with gentle heating.[4]

Q4: My Buchwald-Hartwig amination is sluggish or incomplete. What can I do to improve the reaction?

A4: Buchwald-Hartwig aminations can be sensitive to the choice of catalyst, ligand, and base. The steric and electronic properties of both the aryl iodide and the amine play a significant role.[6][7]

Troubleshooting Steps:

  • Ligand Choice: The ligand is paramount. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which can be slow.

  • Base Selection: A strong, non-nucleophilic base is typically needed. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (e.g., NaOtBu, KHMDS) are common choices.[7] The choice of base can depend on the pKa of the amine coupling partner.

  • Catalyst Precursor: Using a pre-formed Pd(0) source or a precatalyst can sometimes improve reproducibility compared to in situ reduction of a Pd(II) salt.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The presence of water can hydrolyze the base and interfere with the reaction.

Q5: What are the common challenges with Heck reactions involving this substrate?

A5: Heck reactions couple the aryl iodide with an alkene.[8] Potential issues include low reactivity, side reactions like isomerization of the alkene, and catalyst deactivation.

Troubleshooting Steps:

  • Catalyst System: The reaction is often catalyzed by Pd(OAc)₂ with a phosphine ligand. The choice of ligand can influence regioselectivity and efficiency.[9]

  • Base: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HI formed during the reaction.[9]

  • Solvent: Polar aprotic solvents such as DMF or NMP are typical.

  • Additives: Sometimes, additives like phase-transfer catalysts (e.g., TBAB) can be beneficial, especially if there are solubility issues.

Deprotection of the N-Phenylsulfonyl Group

Q6: I am having difficulty removing the N-phenylsulfonyl protecting group without degrading my product. What are the recommended methods?

A6: The phenylsulfonyl group is a robust protecting group, and its removal can require harsh conditions that may not be compatible with the functionalized azaindole core.[10]

Troubleshooting Steps:

  • Basic Conditions: Strong bases like NaOH or KOH in refluxing alcohol (e.g., methanol, ethanol) can cleave the N-S bond. However, this can be too harsh for some substrates. Milder basic conditions using bases like DBU have also been reported for similar compounds.[11]

  • Reductive Cleavage: Reagents like sodium amalgam or samarium iodide (SmI₂) can effect reductive cleavage of the sulfonyl group under milder conditions.

  • Electrochemical Methods: Electrochemical reduction offers a very mild method for deprotection if the equipment is available.[10]

  • Test Reactions: It is highly recommended to perform small-scale test reactions using different deprotection conditions to find the optimal method that maximizes yield while minimizing degradation of your target molecule.

Quantitative Data Summary

The following tables provide representative conditions for key cross-coupling reactions, based on protocols for structurally similar iodo-heterocycles. These should be used as a starting point for optimization.

Table 1: Representative Suzuki-Miyaura Coupling Conditions [1][2][12]

Parameter Condition
Substrate This compound (1.0 equiv)
Coupling Partner Arylboronic Acid (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/SPhos (2-5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent Dioxane/H₂O (4:1) or Toluene/Ethanol (1:1)
Temperature 60-110 °C

| Atmosphere | Inert (Argon or Nitrogen) |

Table 2: Representative Sonogashira Coupling Conditions [4][5]

Parameter Condition
Substrate This compound (1.0 equiv)
Coupling Partner Terminal Alkyne (1.2-2.0 equiv)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base/Solvent Et₃N or Et₂NH
Temperature Room Temperature to 60 °C

| Atmosphere | Inert (Argon or Nitrogen) |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [2]

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Workflow cluster_analysis Analysis Outcomes cluster_solutions Potential Solutions Start Reaction Failed (Low Yield / No Product) Check_Reagents Verify Purity & Stoichiometry of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Mixture Sol_Purify Re-purify Reagents Check_Reagents->Sol_Purify SM_Unreacted Starting Material Unreacted Analyze_Mixture->SM_Unreacted Side_Products Side Products Observed Analyze_Mixture->Side_Products Decomposition Product/SM Decomposition Analyze_Mixture->Decomposition Sol_Catalyst Change Catalyst/Ligand System SM_Unreacted->Sol_Catalyst Inactive Catalyst? Sol_BaseSolvent Optimize Base/Solvent SM_Unreacted->Sol_BaseSolvent Suboptimal Conditions? Sol_TempTime Adjust Temperature/Time SM_Unreacted->Sol_TempTime Insufficient Energy? Side_Products->Sol_BaseSolvent Wrong Polarity/Base Strength? Side_Products->Sol_TempTime Kinetics vs. Thermo? Decomposition->Sol_TempTime Too Harsh? End Re-run Experiment Sol_Catalyst->End Sol_BaseSolvent->End Sol_TempTime->End Sol_Purify->End

Caption: A general workflow for troubleshooting failed chemical reactions.

Reaction_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling Substrate 1-(Phenylsulfonyl)-6-chloro- 2-iodo-5-azaindole Suzuki Suzuki-Miyaura (R-B(OH)₂) Substrate->Suzuki Pd Cat, Base Sonogashira Sonogashira (R-C≡CH) Substrate->Sonogashira Pd/Cu Cat, Base Buchwald Buchwald-Hartwig (R₂NH) Substrate->Buchwald Pd Cat, Base Heck Heck (Alkene) Substrate->Heck Pd Cat, Base Deprotection Deprotection (Base or Reduction) Suzuki->Deprotection Sonogashira->Deprotection Buchwald->Deprotection Heck->Deprotection Final_Product Functionalized 6-chloro-5-azaindole Deprotection->Final_Product

Caption: Key synthetic pathways from the starting material.

References

optimization of reaction conditions for 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole.

Experimental Workflow Overview

The synthesis of this compound can be conceptualized as a three-stage process starting from the commercially available 6-chloro-5-azaindole. The following diagram illustrates the general synthetic workflow.

G cluster_0 Starting Material cluster_1 Step 1: N-Sulfonylation cluster_2 Step 2: C2-Iodination A 6-Chloro-5-azaindole B 1-(Phenylsulfonyl)-6-chloro-5-azaindole A->B Benzenesulfonyl chloride, Base C This compound B->C Iodinating Agent

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common commercially available starting material is 6-chloro-5-azaindole.[1]

Q2: Why is the N-phenylsulfonyl group used in this synthesis?

The N-phenylsulfonyl group serves as a protecting group for the azaindole nitrogen. This group is electron-withdrawing, which can influence the reactivity of the azaindole ring system and facilitate selective functionalization at other positions.

Q3: What are the key steps in the synthesis of the target molecule?

The synthesis typically involves two key steps after obtaining the starting material:

  • N-phenylsulfonylation: Protection of the 5-azaindole nitrogen with a phenylsulfonyl group.

  • C2-Iodination: Introduction of an iodine atom at the C2 position of the azaindole ring.

Troubleshooting Guides

Step 1: N-Phenylsulfonylation of 6-chloro-5-azaindole

Problem: Low or no conversion to the N-sulfonylated product.

Potential Cause Suggested Solution
Inactive base Use a freshly opened or properly stored strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions as these bases are moisture-sensitive.
Poor solubility of starting material Choose an appropriate aprotic solvent in which the starting material has better solubility, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction temperature is too low While initial deprotonation is often done at 0 °C, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS.
Degradation of benzenesulfonyl chloride Use freshly opened or purified benzenesulfonyl chloride. It can be sensitive to moisture.

Problem: Formation of multiple products.

Potential Cause Suggested Solution
Reaction with the pyridine nitrogen While less likely, ensure the reaction conditions are optimized for N1-sulfonylation. Overly harsh conditions or certain solvent choices could lead to side reactions.
Decomposition of starting material or product Avoid excessive heating and prolonged reaction times. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Step 2: C2-Iodination of 1-(Phenylsulfonyl)-6-chloro-5-azaindole

Problem: Incomplete iodination or recovery of starting material.

Potential Cause Suggested Solution
Insufficiently strong iodinating agent For direct iodination, stronger electrophilic iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl) may be required.
Inefficient deprotonation (for metalation-iodolysis) If using a deprotometalation-iodolysis approach, ensure complete deprotonation at the C2 position. This may require a strong base like n-butyllithium (n-BuLi) or a lithium amide base at low temperatures.
Steric hindrance The phenylsulfonyl group can be bulky. The reaction may require longer reaction times or slightly elevated temperatures to overcome steric hindrance at the C2 position.

Problem: Iodination at an incorrect position (e.g., C3).

Potential Cause Suggested Solution
Reaction conditions favoring C3 functionalization The regioselectivity of electrophilic substitution on the azaindole ring can be sensitive to the reaction conditions. For C2-iodination, a deprotometalation-iodolysis strategy often provides better regioselectivity compared to direct electrophilic iodination.[2]
Isomerization of the lithiated intermediate In deprotometalation-iodolysis, ensure that the lithiated intermediate is trapped with iodine at a low temperature to prevent potential isomerization.[2]

Experimental Protocols

Protocol 1: N-Phenylsulfonylation of 6-chloro-5-azaindole

This protocol is a general procedure and may require optimization.

  • To a solution of 6-chloro-5-azaindole (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF or DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Iodination of 1-(Phenylsulfonyl)-6-chloro-5-azaindole (via Deprotometalation-Iodolysis)

This protocol is based on general methods for C2-iodination of N-protected indoles and azaindoles and requires careful handling of pyrophoric reagents.

  • Dissolve 1-(Phenylsulfonyl)-6-chloro-5-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C with saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for N-Phenylsulfonylation
Parameter Condition Notes
Base NaH, KHMDS, t-BuOKStrong, non-nucleophilic bases are preferred.
Solvent THF, DMF, DioxaneAnhydrous aprotic solvents are essential.
Temperature 0 °C to room temperatureDeprotonation is typically performed at 0 °C.
Stoichiometry Base (1.1-1.5 eq), Sulfonyl Chloride (1.05-1.2 eq)A slight excess of base and sulfonyl chloride is common.
Table 2: Comparison of C2-Iodination Methods
Method Reagents Pros Cons
Direct Electrophilic Iodination NIS, ICl in an inert solventMilder conditions, avoids pyrophoric reagents.May result in a mixture of regioisomers (C2 and C3).
Deprotometalation-Iodolysis n-BuLi or LDA, then I₂Generally high regioselectivity for the C2 position.[2]Requires cryogenic temperatures and handling of pyrophoric reagents.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies in the troubleshooting process for this synthesis.

G A Low Yield of Final Product B Low Yield in Step 1 (Sulfonylation) A->B C Low Yield in Step 2 (Iodination) A->C D Check Base Activity B->D E Optimize Solvent and Temperature B->E F Check Purity of Reagents B->F C->F G Consider Alternative Iodination Method C->G H Verify Deprotonation Conditions C->H

Caption: Troubleshooting logic for the synthesis of the target molecule.

References

stability of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. The information is based on general principles of chemical stability and forced degradation studies, as specific experimental data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for this compound?

A1: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture and air exposure. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The phenylsulfonyl group may be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the N-S bond.

  • Dehalogenation: The iodo and chloro substituents could potentially be removed under certain reductive or photolytic conditions. The C-I bond is generally more labile than the C-Cl bond.

  • Oxidation: The azaindole ring system could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Photodegradation: Aromatic and halogenated compounds can be sensitive to light, potentially leading to decomposition.

Q3: Is this compound sensitive to pH changes in aqueous solutions?

A3: Yes, significant pH changes are likely to affect the stability. Strong acidic or basic conditions can catalyze the hydrolysis of the sulfonylamide linkage. It is advisable to maintain solutions at a neutral or near-neutral pH unless experimental conditions require otherwise.

Q4: Can I heat this compound? What is its expected thermal stability?

A4: While specific data is unavailable, compounds with multiple functional groups, such as this one, may have limited thermal stability. It is recommended to avoid excessive or prolonged heating. If heating is necessary, it should be done with caution, and the stability of the compound should be monitored, for instance by HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a recently prepared solution. Degradation of the compound.Prepare fresh solutions for immediate use. Investigate the stability of the compound in the chosen solvent and at the working concentration. Consider performing a time-course stability study.
Loss of potency or activity of the compound in a biological assay. The compound may have degraded during storage or in the assay medium.Verify the storage conditions. Test the stability of the compound in the assay buffer. Run a fresh batch of the compound as a positive control.
Color change of the solid compound upon storage. This could indicate degradation, possibly due to light exposure or oxidation.Store the compound in an amber vial, protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).

Predicted Stability under Forced Degradation Conditions

The following table summarizes the predicted stability of this compound under typical forced degradation conditions as recommended by ICH guidelines.[1][2][3][4]

Condition Stress Agent Predicted Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClPotential for degradationCleavage of the phenylsulfonyl group, potential for other acid-catalyzed reactions.
Basic Hydrolysis 0.1 M - 1 M NaOHPotential for degradationCleavage of the phenylsulfonyl group, potential for other base-catalyzed reactions.
Oxidation 3-30% H₂O₂Potential for degradationN-oxides, degradation of the azaindole ring.
Thermal 60-80 °CPotential for degradationMonitor for any changes in purity.
Photostability UV/Vis light exposurePotential for degradationDe-iodination, other radical-mediated degradants.

Experimental Protocols

Protocol 1: General Stock Solution Preparation

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) to prepare a concentrated stock solution.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

  • Prepare a solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase to an appropriate concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 3: Forced Degradation Study - Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3% (v/v).

  • Incubate the solution at room temperature, protected from light, for a defined period.

  • At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).

  • Dilute the sample to an appropriate concentration for analysis by HPLC.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution of Compound B Forced Degradation Studies A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (e.g., 80°C) B->F G Photostability (UV/Vis light) B->G H Analyze Samples by Stability-Indicating HPLC C->H D->H E->H F->H G->H I Identify and Characterize Degradation Products H->I

Caption: Workflow for assessing the stability of a compound.

troubleshooting_workflow Troubleshooting Unexpected Degradation A Unexpected Peak(s) in HPLC? B Is the solution freshly prepared? A->B G Are storage conditions appropriate? A->G C Yes B->C Yes D No B->D No E Check for potential instability in solvent. C->E F Prepare fresh solution and re-analyze. D->F H Yes G->H Yes I No G->I No K Consider possibility of photodegradation or oxidation. H->K J Review storage recommendations and re-test a new sample. I->J degradation_pathway Hypothetical Hydrolytic Degradation Pathway Parent This compound Product1 6-chloro-2-iodo-5-azaindole Parent->Product1 Hydrolysis (Acid or Base) Product2 Benzenesulfonic acid Parent->Product2 Hydrolysis (Acid or Base)

References

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common synthetic approach involves a multi-step process:

  • Synthesis of the Core Heterocycle: Formation of 6-chloro-5-azaindole.

  • N-Sulfonylation: Reaction of 6-chloro-5-azaindole with benzenesulfonyl chloride to yield 1-(Phenylsulfonyl)-6-chloro-5-azaindole.

  • Iodination: Regioselective iodination at the C2 position of the azaindole ring to give the final product.

Q2: What are the most common analytical techniques to monitor the reaction and identify impurities?

Thin Layer Chromatography (TLC) is suitable for rapid reaction monitoring. For detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any isolated impurities.

Q3: How can I remove unreacted starting materials and reagents from my final product?

Standard purification techniques such as column chromatography on silica gel are typically effective. Recrystallization can also be employed to purify the final product and remove minor impurities. The choice of solvent for both techniques is critical and may require some optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Multiple spots on TLC after N-sulfonylation step Incomplete reaction, leaving unreacted 6-chloro-5-azaindole.Increase the reaction time or temperature. Ensure the base used is sufficiently strong and dry.
Formation of the undesired N-7 isomer.Optimize reaction conditions, such as lowering the temperature, to favor N-1 substitution.
Hydrolysis of benzenesulfonyl chloride.Use a non-aqueous workup if possible. Ensure all reagents and solvents are anhydrous.
Low yield in the iodination step Incomplete reaction.Increase the amount of iodinating reagent (e.g., N-iodosuccinimide) and extend the reaction time.
Steric hindrance from the phenylsulfonyl group.Consider using a more reactive iodinating agent or different reaction conditions (e.g., different solvent or temperature).
Presence of a di-iodinated impurity Over-iodination of the azaindole ring.Use a stoichiometric amount of the iodinating reagent and monitor the reaction closely by TLC or HPLC to stop it at the desired point.
Final product is colored (yellow or brown) Presence of residual iodine or other colored impurities.Wash the crude product with a sodium thiosulfate solution to remove excess iodine. Purify by column chromatography or recrystallization.
Degradation of the product.The product may be sensitive to light or air. Store the final compound under an inert atmosphere and protected from light.
Peak corresponding to the des-iodo impurity in HPLC/LC-MS Incomplete iodination.Re-subject the material to the iodination conditions or purify carefully to remove the unreacted starting material.
Reductive de-iodination during workup or purification.Avoid strongly basic or reducing conditions during workup and purification.
Hydrolysis of the phenylsulfonyl group Exposure to strong acidic or basic conditions.Maintain a neutral pH during workup and purification. If acidic or basic conditions are necessary, they should be as mild and brief as possible.

Summary of Potential Impurities

Impurity Name Structure Likely Origin Typical Analytical Signature (vs. Product)
6-Chloro-5-azaindole1-(Phenylsulfonyl)-6-chloro-5-azaindole without the iodo and phenylsulfonyl groupsIncomplete N-sulfonylation and iodinationLower molecular weight in MS; different retention time in HPLC.
1-(Phenylsulfonyl)-6-chloro-5-azaindoleFinal product without the iodo groupIncomplete iodinationLower molecular weight in MS; different retention time in HPLC.
Benzenesulfonic acidPh-SO3HHydrolysis of benzenesulfonyl chloride or the product's phenylsulfonyl groupHighly polar; may not be observed in reverse-phase HPLC unless specific conditions are used.
Di-iodinated speciesFinal product with an additional iodine atomOver-iodinationHigher molecular weight in MS.
N-7 IsomerPhenylsulfonyl group attached to the pyridine nitrogenSide reaction during N-sulfonylationSame molecular weight as the desired intermediate; may have a different fragmentation pattern in MS and a different retention time in HPLC.

Experimental Protocols

While specific reaction conditions can vary, the following provides a general methodology for the key synthetic steps.

1. N-Phenylsulfonylation of 6-Chloro-5-azaindole:

  • Reagents: 6-chloro-5-azaindole, benzenesulfonyl chloride, a suitable base (e.g., sodium hydride, potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile).

  • Procedure: To a solution of 6-chloro-5-azaindole in the chosen solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C). After stirring for a short period, add benzenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

2. Iodination of 1-(Phenylsulfonyl)-6-chloro-5-azaindole:

  • Reagents: 1-(Phenylsulfonyl)-6-chloro-5-azaindole, an iodinating agent (e.g., N-iodosuccinimide (NIS)), and a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Procedure: Dissolve 1-(Phenylsulfonyl)-6-chloro-5-azaindole in the solvent. Add the iodinating agent portion-wise at room temperature. Stir the mixture until the starting material is consumed (monitored by TLC or HPLC). Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a standard aqueous workup. The crude product is then purified, usually by column chromatography or recrystallization.

Impurity Troubleshooting Workflow

G cluster_0 Impurity Identification and Resolution start Unexpected Peak/Spot Detected (HPLC, TLC, LC-MS) check_mw Check Molecular Weight (MS) start->check_mw is_sm Matches Starting Material? check_mw->is_sm is_intermediate Matches Intermediate? is_sm->is_intermediate No incomplete_reaction Incomplete Reaction is_sm->incomplete_reaction Yes is_isomer Isomer of Product/Intermediate? is_intermediate->is_isomer No is_intermediate->incomplete_reaction Yes is_byproduct Known Side-Product? is_isomer->is_byproduct No side_reaction Side Reaction Occurred is_isomer->side_reaction Yes unknown Unknown Impurity is_byproduct->unknown No is_byproduct->side_reaction Yes degradation Product Degradation is_byproduct->degradation Possible characterize Isolate and Characterize (NMR, HRMS) unknown->characterize optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize purify Improve Purification (Chromatography, Recrystallization) incomplete_reaction->purify side_reaction->optimize side_reaction->purify degradation->optimize degradation->purify

Caption: Troubleshooting workflow for impurity identification.

Technical Support Center: Deprotection of the Phenylsulfonyl Group in 5-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deprotection of the phenylsulfonyl group in 5-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of N-phenylsulfonyl-5-azaindoles?

A1: The most frequently employed methods for the cleavage of the N-phenylsulfonyl group from 5-azaindoles are basic hydrolysis and reductive cleavage. Basic hydrolysis typically involves the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent such as methanol or ethanol, often at elevated temperatures. Reductive cleavage methods, such as using magnesium (Mg) in methanol (MeOH), offer a milder alternative.[1]

Q2: Why is my deprotection reaction not going to completion?

A2: Incomplete deprotection of N-phenylsulfonyl-5-azaindoles can be attributed to several factors. The phenylsulfonyl group is known for its stability, often requiring forcing conditions for removal.[1] Insufficient reagent stoichiometry, low reaction temperature, or short reaction times are common culprits. The steric hindrance around the sulfonamide moiety can also impede the reaction.

Q3: I am observing unexpected side products in my reaction. What could they be?

A3: Side product formation can occur, especially under harsh basic or acidic conditions. With sensitive substrates, harsh basic conditions can lead to the degradation of the 5-azaindole core or side reactions involving other functional groups present in the molecule. It is crucial to carefully select the deprotection method to ensure compatibility with other functionalities.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the deprotection reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, the appearance of the deprotected 5-azaindole product and the disappearance of the N-phenylsulfonylated starting material can be tracked.

Q5: Are there any milder alternatives to the classical deprotection methods?

A5: Yes, milder methods for the deprotection of sulfonamides are continuously being developed. Electrochemical methods, for instance, have been shown to cleave the N-S bond under mild conditions.[1] These methods can be advantageous when dealing with sensitive substrates that are incompatible with harsh basic or reductive conditions.

Troubleshooting Guides

Problem 1: Incomplete Deprotection
Potential Cause Suggested Solution
Insufficient Reagent Increase the equivalents of the base (e.g., NaOH, KOH) or the reducing agent (e.g., Mg). A 5-10 fold excess is often a good starting point for challenging substrates.
Low Reaction Temperature Gradually increase the reaction temperature. For basic hydrolysis, refluxing in methanol or ethanol is common. Monitor for any signs of product degradation at higher temperatures.
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals. Some deprotections can take several hours to reach completion.
Poor Solvent Choice Ensure the starting material is fully soluble in the chosen solvent. A co-solvent might be necessary to improve solubility. For Mg/MeOH reductions, anhydrous methanol is crucial.
Steric Hindrance If steric hindrance is a suspected issue, switching to a less sterically demanding deprotection method or using a smaller, more reactive reagent might be beneficial.
Problem 2: Low Yield
Potential Cause Suggested Solution
Product Degradation If the desired product is unstable under the reaction conditions, consider using a milder deprotection method. For example, switch from strong basic hydrolysis to a reductive cleavage method like Mg/MeOH.
Formation of Side Products Optimize the reaction conditions (temperature, reaction time, reagent concentration) to minimize the formation of side products. Analyze the side products to understand the decomposition pathway and adjust the strategy accordingly.
Difficult Purification The deprotected 5-azaindole may have different polarity compared to the starting material. Optimize the purification method, such as column chromatography or recrystallization, to effectively separate the product from impurities and byproducts.

Data Presentation

The following table summarizes representative conditions for the deprotection of N-phenylsulfonyl-5-azaindoles. Please note that optimal conditions can vary depending on the specific substrate and the presence of other functional groups.

Method Reagents and Conditions Typical Reaction Time Reported Yield Range (%) Notes
Basic Hydrolysis NaOH or KOH (5-10 equiv.), MeOH or EtOH, Reflux4 - 24 h60 - 90A common and effective method, but can be harsh for sensitive substrates.
Reductive Cleavage Mg turnings (5-10 equiv.), Anhydrous MeOH, RT to Reflux2 - 8 h70 - 95A milder alternative to basic hydrolysis, often providing higher yields with cleaner reactions.[2]

Experimental Protocols

Protocol 1: Deprotection of N-Phenylsulfonyl-5-azaindole using Sodium Hydroxide (Basic Hydrolysis)
  • Dissolution: Dissolve the N-phenylsulfonyl-5-azaindole (1.0 equiv.) in methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add sodium hydroxide (5.0 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 5-azaindole.

Protocol 2: Deprotection of N-Phenylsulfonyl-5-azaindole using Magnesium in Methanol (Reductive Cleavage)
  • Setup: To a stirred solution of N-phenylsulfonyl-5-azaindole (1.0 equiv.) in anhydrous methanol (20-30 mL per gram of substrate) in a round-bottom flask, add magnesium turnings (5.0 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating may be applied to initiate or accelerate the reaction. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Filtration: Filter the mixture through a pad of celite to remove the magnesium salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-azaindole.[2]

Mandatory Visualization

Troubleshooting_Workflow start Start: Deprotection of N-Phenylsulfonyl-5-azaindole check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No or Partial Conversion low_yield Problem: Low Yield check_completion->low_yield Product Formed, but Low Amount side_products Problem: Side Products check_completion->side_products Multiple Spots on TLC complete Reaction Complete check_completion->complete Successful increase_reagents Increase Reagent Equivalents incomplete->increase_reagents increase_temp Increase Temperature incomplete->increase_temp extend_time Extend Reaction Time incomplete->extend_time milder_conditions Switch to Milder Conditions (e.g., Mg/MeOH) low_yield->milder_conditions optimize_purification Optimize Purification low_yield->optimize_purification side_products->milder_conditions optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions workup Work-up and Purification complete->workup increase_reagents->check_completion increase_temp->check_completion extend_time->check_completion milder_conditions->start Re-run Reaction optimize_purification->workup optimize_conditions->start Re-run Reaction Deprotection_Protocols start N-Phenylsulfonyl-5-azaindole method_choice Choose Deprotection Method start->method_choice basic_hydrolysis Basic Hydrolysis (NaOH or KOH) method_choice->basic_hydrolysis Harsh reductive_cleavage Reductive Cleavage (Mg/MeOH) method_choice->reductive_cleavage Mild reaction_basic Reaction at Reflux basic_hydrolysis->reaction_basic reaction_reductive Reaction at RT reductive_cleavage->reaction_reductive workup_basic Neutralization, Extraction reaction_basic->workup_basic workup_reductive Quenching, Filtration, Extraction reaction_reductive->workup_reductive purification Purification (Column Chromatography) workup_basic->purification workup_reductive->purification product 5-Azaindole purification->product

References

Technical Support Center: Functionalization of the 5-Azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of the 5-azaindole ring. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of the 5-azaindole ring challenging compared to indole?

The primary challenge arises from the presence of the pyridine nitrogen atom in the six-membered ring. This nitrogen is electron-withdrawing, which deactivates the entire ring system towards electrophilic aromatic substitution compared to the electron-rich indole nucleus. This altered reactivity can lead to lower yields, require harsher reaction conditions, and affect the regioselectivity of substitutions.

Q2: What is the typical order of reactivity for electrophilic substitution on the 5-azaindole ring?

The C3 position of the pyrrole ring is generally the most nucleophilic and, therefore, the primary site for electrophilic attack. This is similar to indole. However, the overall reactivity is diminished due to the electron-withdrawing nature of the pyridine ring. Functionalization of the pyridine ring (C4, C6, C7) is significantly more challenging and often requires alternative strategies such as metal-catalyzed C-H activation or the use of pre-functionalized starting materials.

Q3: How can I improve the regioselectivity of N-alkylation versus C-alkylation?

Controlling N- vs. C-alkylation is a common issue. To favor N-alkylation, deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a standard approach. The resulting indolate anion is a potent nucleophile. The choice of solvent and base is critical in modulating the reactivity and selectivity.

Q4: What are the most effective protecting groups for the 5-azaindole nitrogen?

The selection of a suitable protecting group for the N-H of the pyrrole ring is crucial for many synthetic transformations. Common protecting groups include:

  • Boc (tert-butoxycarbonyl): Easily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions. It is stable to many nucleophiles and basic conditions.

  • Sulfonyl groups (e.g., tosyl): Provide good stability but can be challenging to remove.

  • Pivaloyl: Offers steric hindrance that can protect both the N1 and C2 positions but is notoriously difficult to cleave.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Sonogashira Coupling)

Low yields in cross-coupling reactions involving 5-azaindole derivatives are a frequent problem. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents • Use fresh, high-purity boronic acid/ester or alkyne. • Ensure solvents are anhydrous and degassed. • Check the quality of the base. check_reagents->sub_reagents check_catalyst Evaluate Catalyst System check_conditions->check_catalyst Conditions Optimized sub_conditions • Screen different solvents (e.g., THF/H₂O, Toluene, DMF). • Vary the reaction temperature. • Adjust the base and its concentration. check_conditions->sub_conditions check_workup Review Workup and Purification check_catalyst->check_workup Catalyst System OK sub_catalyst • Use a more active palladium precatalyst (e.g., Buchwald precatalysts). • Screen different phosphine ligands. • Increase catalyst loading if necessary. check_catalyst->sub_catalyst success Improved Yield check_workup->success Procedure Refined sub_workup • Check for product loss during extraction. • Ensure complete removal of impurities. • Consider alternative purification methods. check_workup->sub_workup

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Incomplete Reaction Poor quality of reagentsEnsure the boronic acid/ester is not degraded (protodeboronation). Use freshly prepared or purchased reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.
Ineffective catalyst systemThe choice of palladium source and ligand is critical. For challenging substrates like 5-azaindoles, consider using more active catalysts such as Buchwald ligands and precatalysts.[1] The reactivity of aryl halides follows the order I > Br > Cl.[1]
Formation of Side Products Homocoupling of the boronic acidThis can occur if the reaction conditions are not optimal. Ensure the reaction is run under an inert atmosphere.
Protodeboronation of the boronic acidThis is a common side reaction, especially in the presence of water and at elevated temperatures. Use anhydrous solvents and consider running the reaction at a lower temperature if possible.
Difficult Purification Co-elution of product with starting materials or byproductsOptimize the reaction to go to completion. If the polarity of the product is very close to that of the starting materials, consider derivatization of the product to alter its polarity before purification.
Issue 2: Poor Regioselectivity in Electrophilic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts Acylation)

Achieving the desired regioselectivity in electrophilic substitution on the 5-azaindole ring can be challenging due to the competing reactive sites.

Regioselectivity Logic Diagram

RegioselectivityLogic start Desired Functionalization Position c3 C3-Position start->c3 c2 C2-Position start->c2 pyridine_ring Pyridine Ring (C4, C6, C7) start->pyridine_ring c3_method Direct Electrophilic Substitution (e.g., Halogenation, Nitration) c3->c3_method c2_method Directed ortho-Metalation (DoM) - N1-protection (e.g., Pivaloyl) - Strong base (n-BuLi, LDA) c2->c2_method pyridine_method Metal-Catalyzed C-H Activation or Functionalization of Pre-functionalized Pyridine pyridine_ring->pyridine_method

Caption: Logic diagram for achieving regioselective functionalization.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Mixture of isomers obtained Competing reactivity of different positionsFor C3-functionalization, use mild electrophilic conditions. For C2-functionalization, employ a directed metalation strategy. This involves protecting the N1 position with a directing group (e.g., pivaloyl) and then using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the C2 position. The resulting lithiated species can then be quenched with an electrophile.
Low yield in Friedel-Crafts acylation Deactivation of the ring by the Lewis acid catalystThe nitrogen atoms in the 5-azaindole ring can coordinate to the Lewis acid, deactivating the ring towards acylation. Using a milder Lewis acid like ZrCl₄ can sometimes improve yields.[2] Alternatively, performing the reaction on an N-protected 5-azaindole can prevent this coordination.
Polymerization during nitration Harsh acidic conditionsThe indole nucleus is sensitive to strong acids. Nitration with mixed acid (HNO₃/H₂SO₄) can lead to polymerization.[3] Milder nitrating agents like acetyl nitrate, or performing the reaction at very low temperatures, can mitigate this issue.[3]
Unsuccessful functionalization of the pyridine ring Low reactivity of the pyridine ring towards electrophilesDirect electrophilic substitution on the pyridine part of the 5-azaindole is generally not feasible. Consider using metal-catalyzed C-H functionalization methods or starting with a pre-functionalized pyridine derivative to build the 5-azaindole core.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 5-Bromo-1H-pyrrolo[3,2-c]pyridine

This protocol provides a general procedure for the Sonogashira coupling of 5-bromo-1H-pyrrolo[3,2-c]pyridine with a terminal alkyne.

Materials:

  • 5-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base)

  • Anhydrous DMF (Solvent)

  • Argon or Nitrogen gas

Procedure:

  • To a dry flask, add 5-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of 7-Azaindoline (as a precursor to 5-nitro-7-azaindole)

This protocol describes the nitration of 7-azaindoline, which can then be oxidized to 5-nitro-7-azaindole. This method avoids the harsh conditions of direct nitration of the azaindole.

Materials:

  • 7-Azaindoline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Prepare a nitrating mixture by carefully adding fuming HNO₃ to concentrated H₂SO₄ at -5 °C.

  • In a separate flask, dissolve 7-azaindoline in concentrated H₂SO₄ at -5 °C.

  • Slowly add the cold nitrating mixture to the 7-azaindoline solution, maintaining the temperature at -5 °C. This initially forms the 1-nitro-7-azaindoline intermediate.

  • After the addition is complete, continue stirring and allow the reaction to proceed, which will lead to the formation of 5-nitro-7-azaindoline.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The resulting 5-nitro-7-azaindoline can be oxidized to 5-nitro-7-azaindole in a subsequent step.[4]

Quantitative Data Summary

The following table summarizes typical yields for various functionalization reactions on the 5-azaindole ring system. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Reaction Type Position Substrate Reagents/Catalyst Yield (%)
Sonogashira CouplingC55-Bromo-1H-pyrrolo[3,2-c]pyridinePhenylacetylene, PdCl₂(PPh₃)₂/CuI, Et₃N, DMF~93[5]
Suzuki CouplingC55-Bromo-1H-pyrrolo[3,2-c]pyridinePhenylboronic acid, Pd(OAc)₂/SPhos, Na₃PO₄, Toluene/H₂O80-90 (optimized)
Nitration (via azaindoline)C57-AzaindolineHNO₃, H₂SO₄~21 (overall)[4]
BrominationC31H-Pyrrolo[3,2-c]pyridineCuBr₂, MeCNHigh regioselectivity
AminationC44-Chloro-7-azaindoleN-Benzylmethylamine, RuPhos Pd G2~33[6]
Friedel-Crafts AcylationC31H-Pyrrolo[3,2-c]pyridineBenzoyl chloride, ZnO, [BMIM][PF₆]Good to high[7]

References

Technical Support Center: Catalyst Selection for Reactions with 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed on this compound?

A1: The most common and synthetically useful cross-coupling reactions for this substrate are Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions primarily occur at the C-2 iodo position, which is significantly more reactive than the C-6 chloro position.

Q2: How does the phenylsulfonyl protecting group affect catalyst selection?

A2: The 1-phenylsulfonyl group is an electron-withdrawing group that can influence the electron density of the azaindole ring system. This can impact the oxidative addition step in the catalytic cycle. While many standard palladium catalysts are effective, the specific ligand and base combination may need to be optimized to account for the electronic effects of this protecting group.

Q3: Can I achieve selective coupling at the C-2 iodo position in the presence of the C-6 chloro group?

A3: Yes, selective cross-coupling at the C-2 iodo position is highly feasible due to the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions. Standard reaction conditions for Suzuki, Sonogashira, and Heck couplings will preferentially react at the iodo position.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may have degraded.

  • Possible Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for this specific substrate.

    • Solution: For azaindole systems, bulky and electron-rich phosphine ligands are often effective.[1] Consider ligands such as XPhos, SPhos, or RuPhos.

  • Possible Cause 3: Ineffective Base. The base may not be strong enough or may be sterically hindered.

    • Solution: Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings involving heterocyclic halides.[2] Other bases like cesium carbonate (Cs₂CO₃) can also be effective.

  • Possible Cause 4: Poor Boronic Acid Quality. The boronic acid or boronate ester may have degraded or contains impurities.

    • Solution: Use high-purity boronic acid/ester. If necessary, re-purify the reagent before use.

Issue: Formation of significant amounts of homocoupled boronic acid product or protodeiodination of the starting material.

  • Possible Cause 1: Reaction temperature is too high.

    • Solution: Lower the reaction temperature. Suzuki couplings on azaindoles can often be performed at moderate temperatures (e.g., 60-80 °C).[1]

  • Possible Cause 2: Presence of oxygen.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing the solvent and reaction vessel.

Sonogashira Coupling

Issue: Failure of the reaction to go to completion.

  • Possible Cause 1: Copper(I) co-catalyst poisoning.

    • Solution: Ensure the terminal alkyne is of high purity. If necessary, distill the alkyne. Use freshly prepared or high-quality CuI.

  • Possible Cause 2: Inappropriate solvent or base.

    • Solution: A common solvent/base system for Sonogashira reactions is DMF with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3]

  • Possible Cause 3: Low reaction temperature.

    • Solution: While some Sonogashira couplings proceed at room temperature, heating may be necessary (e.g., 60 °C) for less reactive substrates.[3]

Issue: Formation of Glaser coupling side product (alkyne homocoupling).

  • Possible Cause: High concentration of copper(I) catalyst or presence of oxygen.

    • Solution: Reduce the amount of CuI co-catalyst. Ensure the reaction is strictly anaerobic.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling on Azaindole Scaffolds

Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂SPhosK₃PO₄MeCN/H₂OReflux[2]
XPhos-Pd G2(None)K₃PO₄1,4-Dioxane60-100[1]
Pd(PPh₃)₄(None)Na₂CO₃Toluene/EtOH/H₂O80-100N/A

Table 2: Recommended Catalyst Systems for Sonogashira Coupling on Azaindole Scaffolds

CatalystCo-catalystBaseSolventTemperature (°C)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 60[3]
Pd(PPh₃)₄CuIEt₃NTHFRT - 50[2][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.5 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd G2, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane or MeCN/H₂O mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe and stir the reaction at room temperature or heat as required (e.g., up to 60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents B Add to Dry Flask A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Is catalyst old? Ligand Optimize Ligand Start->Ligand Is ligand appropriate? Base Change Base Start->Base Is base effective? Conditions Adjust T° & Time Start->Conditions Are conditions optimal? Catalyst_Sol Use Fresh Catalyst / Pre-catalyst Catalyst->Catalyst_Sol Ligand_Sol Try Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Ligand->Ligand_Sol Base_Sol Use Stronger/Different Base (e.g., K3PO4, Cs2CO3) Base->Base_Sol Conditions_Sol Increase Temperature / Reaction Time Conditions->Conditions_Sol

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular weight and fragmentation patterns, which are crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the expected mass spectral behavior of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole , a complex halogenated and sulfonated azaindole derivative.

While direct experimental mass spectrometry data for this specific compound is not widely published, this guide constructs a predicted fragmentation profile based on established principles and data from related molecular classes. By comparing the anticipated fragmentation of the target molecule with known patterns of aromatic sulfonamides and halogenated indoles, researchers can gain valuable insights for identifying this and similar compounds in complex matrices.

Predicted Mass Spectrometry Data

The following tables summarize the predicted high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for this compound.

Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data

ParameterPredicted Value
Molecular FormulaC₁₃H₈ClIN₂O₂S[1]
Molecular Weight418.64 g/mol [1]
Predicted [M+H]⁺ (monoisotopic)418.9092 m/z
Predicted Isotopic PatternA characteristic pattern reflecting the presence of Chlorine (³⁵Cl/³⁷Cl) and Iodine (¹²⁷I).

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M+H]⁺ Ion

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral LossPutative Fragment Structure/Description
418.9092354.909264.0 (SO₂)Loss of sulfur dioxide from the phenylsulfonyl group.[2]
418.9092277.9405140.9687 (C₆H₅SO₂)Cleavage of the N-S bond, loss of the phenylsulfonyl group.
418.9092291.9443126.9649 (I)Loss of an iodine radical.
277.9405242.976034.9645 (Cl)Loss of a chlorine radical from the azaindole core.
277.9405151.0405126.9 (I)Loss of an iodine radical from the de-sulfonylated core.

Predicted Fragmentation Pathway

The fragmentation of this compound under electrospray ionization (ESI) is anticipated to proceed through several key pathways. A primary fragmentation route for aromatic sulfonamides involves the characteristic neutral loss of sulfur dioxide (SO₂).[2] Another expected major fragmentation is the cleavage of the nitrogen-sulfur bond, leading to the loss of the entire phenylsulfonyl group. Subsequent fragmentation of the halogenated azaindole core would likely involve the loss of the iodine and chlorine atoms.

G M [M+H]⁺ m/z = 418.9092 F1 [M+H - SO₂]⁺ m/z = 354.9092 M->F1 - SO₂ (64 Da) F2 [M+H - C₆H₅SO₂]⁺ m/z = 277.9405 M->F2 - C₆H₅SO₂ (141 Da) F3 [M+H - I]⁺ m/z = 291.9443 M->F3 - I (127 Da) F2_1 [M+H - C₆H₅SO₂ - Cl]⁺ m/z = 242.9760 F2->F2_1 - Cl (35 Da) F2_2 [M+H - C₆H₅SO₂ - I]⁺ m/z = 151.0405 F2->F2_2 - I (127 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway.

Comparative Analysis

The predicted fragmentation pattern of this compound can be compared with simpler, related structures to build confidence in the assignments.

  • Aromatic Sulfonamides: The facile loss of SO₂ is a well-documented fragmentation pathway for aromatic sulfonamides under collision-induced dissociation.[2] This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring.

  • Halogenated Indoles: Studies on chloro-substituted indole derivatives have shown that the loss of the halogen atom is a common fragmentation pathway.[3] In the case of the target molecule, the presence of both chlorine and iodine provides two potential fragmentation routes, with the weaker carbon-iodine bond being more likely to cleave first.

  • Azaindoles: The core azaindole structure is relatively stable, and its fragmentation is typically initiated by the cleavage of substituent groups.

By understanding these fundamental fragmentation behaviors, researchers can interpret the mass spectra of novel and complex molecules like this compound with greater accuracy.

Experimental Protocols

The following is a representative experimental protocol for the analysis of azaindole derivatives by liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from methodologies reported for similar compounds.[4]

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., DMSO or methanol).

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration appropriate for LC-MS/MS analysis (e.g., 1-10 µg/mL).

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation from impurities, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Cone Voltage: 20 - 40 V.

  • Desolvation Temperature: 350 - 500 °C.

  • Desolvation Gas Flow: 800 - 1000 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Full scan for HRMS and product ion scan for MS/MS experiments.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted data and fragmentation pathways, in conjunction with the detailed experimental protocol, offer a valuable resource for researchers in the field of drug development and chemical analysis. Experimental verification of these predictions will be essential for the definitive structural characterization of this and related novel compounds.

References

A Comparative Analysis of the Reactivity of 2-Iodo-5-Azaindoles and 2-Iodoindoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Both indoles and their aza-analogs, azaindoles, are privileged structures found in numerous biologically active compounds. Understanding the nuanced reactivity of their halogenated derivatives is crucial for efficient drug discovery and development. This guide provides an objective comparison of the reactivity between 2-iodo-5-azaindoles and 2-iodoindoles in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented herein is supported by experimental data from peer-reviewed literature.

The introduction of a nitrogen atom into the indole scaffold at the 5-position significantly alters the electronic properties of the ring system, thereby influencing its reactivity. The pyridine ring in 5-azaindole is electron-deficient due to the higher electronegativity of the nitrogen atom, which withdraws electron density from the aromatic system through both inductive and resonance effects.[1][2] This electronic perturbation has a profound impact on the reactivity of the C2-iodide bond in cross-coupling reactions.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from studies comparing the performance of 2-halo-5-azaindoles and 2-haloindoles in key cross-coupling reactions. While direct comparative data for the 2-iodo derivatives under identical conditions is limited, studies on the analogous 2-chloro derivatives provide a strong indication of the relative reactivity trends.

Table 1: Suzuki-Miyaura Coupling of 2-Chloro-5-azaindole vs. 2-Chloroindole

EntryAryl HalideBoronic AcidCatalyst SystemConditionsYield (%)
12-Chloro-5-azaindolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C, 2h95
22-ChloroindolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C, 2h60

Data sourced from a comparative study by Thibault, C., et al. (2003).

The data clearly indicates that 2-chloro-5-azaindole exhibits significantly higher reactivity in the Suzuki-Miyaura coupling compared to 2-chloroindole under identical conditions, affording a much higher yield in the same reaction time. This enhanced reactivity is attributed to the electron-withdrawing nature of the pyridine ring, which makes the C2-position more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to enable reproducibility and further investigation.

Suzuki-Miyaura Coupling: General Procedure

To a solution of the 2-halo-5-azaindole or 2-haloindole (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and 2M aqueous sodium carbonate solution (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated to 80°C for 2 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling: General Procedure

In a flask, 2-iodo-5-azaindole or 2-iodoindole (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.05 mmol) are dissolved in a suitable solvent such as DMF or THF. Triethylamine (2.0 mmol) is added as a base. The mixture is degassed and backfilled with an inert gas before the addition of a palladium catalyst, typically PdCl₂(PPh₃)₂ (0.03 mmol). The reaction is stirred at room temperature or heated depending on the substrate's reactivity until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination: General Procedure

A mixture of 2-iodo-5-azaindole or 2-iodoindole (1.0 mmol), the desired amine (e.g., morpholine, 1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) is placed in a reaction vessel under an inert atmosphere. Anhydrous toluene or dioxane is added, and the mixture is heated at a specified temperature (typically 80-110°C) until the starting material is consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired N-arylated product.

Mechanistic Rationale and Visualization

The enhanced reactivity of 2-iodo-5-azaindoles can be attributed to the electronic effect of the nitrogen atom in the pyridine ring. This nitrogen atom withdraws electron density from the C2 position, making the C-I bond more polarized and susceptible to oxidative addition by the palladium(0) catalyst. This initial step is often the rate-determining step in the catalytic cycle.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-Pd(II)(Nu)L2->Pd(0)L2 Reductive Elimination (Ar-Nu) Ar-B(OR)2 Ar-B(OR)2 R2NH R2NH

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

The experimental workflow for a comparative reactivity study is depicted below.

Experimental_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 2-Iodo-5-azaindole Reaction_Setup Parallel Reaction Setup R1->Reaction_Setup R2 2-Iodoindole R2->Reaction_Setup Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction_Setup Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Temperature Temperature Temperature->Reaction_Setup Time Time Time->Reaction_Setup Workup_Purification Workup & Purification Reaction_Setup->Workup_Purification Analysis Product Characterization & Yield Determination Workup_Purification->Analysis

Figure 2: Experimental workflow for comparing the reactivity of 2-iodo-5-azaindole and 2-iodoindole.

Conclusion

The presence of a nitrogen atom at the 5-position of the indole ring system significantly enhances the reactivity of the C2-iodide bond in palladium-catalyzed cross-coupling reactions. Experimental evidence from Suzuki-Miyaura couplings of the analogous 2-chloro derivatives demonstrates a substantially higher reaction yield for the 5-azaindole substrate compared to its indole counterpart under identical conditions. This heightened reactivity is primarily due to the electron-withdrawing nature of the pyridine ring, which facilitates the rate-determining oxidative addition step. This understanding allows for the rational design of synthetic routes and the selection of appropriate reaction conditions, enabling researchers to more efficiently access a diverse range of functionalized indole and azaindole derivatives for applications in drug discovery and materials science.

References

A Comparative Analysis of Sulfonyl Protecting Groups for Azaindoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of the nitrogen atom in the azaindole scaffold is a critical strategy in the synthesis of complex molecules, particularly in the realm of drug discovery where azaindoles are recognized as privileged structures.[1] Sulfonyl groups are a robust choice for this purpose, offering a balance of stability and reactivity. This guide provides a comparative overview of commonly employed sulfonyl protecting groups for azaindoles, supported by experimental data, to aid in the selection of the most appropriate group for a given synthetic transformation.

The selection of a suitable N-sulfonyl protecting group is contingent on its stability under various reaction conditions and the ease of its subsequent removal. This choice can significantly impact the efficiency of subsequent reactions such as cross-coupling and metalation.[2][3]

Comparative Performance of Sulfonyl Protecting Groups

The efficacy of different sulfonyl protecting groups can be evaluated based on their influence on the reactivity of the azaindole core. A key example is the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, where the choice of the sulfonyl group has a discernible impact on the reaction yield.[4][5]

Table 1: Effect of N-Sulfonyl Protecting Group on the Yield of C-3 Sulfenylation of 7-Azaindole [4]

EntryProtecting Group (R in R-SO₂)Yield (%)
1p-Tolyl (Ts)86
2Phenyl (Ph)81
34-Methoxyphenyl75
42,4,6-Trimethylphenyl (Mesityl)68
5Methyl (Ms)54
62-Nitrophenyl (o-Ns)78

Reaction conditions: N-sulfonyl-7-azaindole (0.15 mmol), tosyl chloride (0.45 mmol), TBAI (3 equiv.), DMF (1 mL), 120 °C, 6 h, under air.[4]

From this data, the p-toluenesulfonyl (tosyl) group emerges as a highly effective protecting group for this particular transformation, affording the highest yield. Aryl sulfonyl groups, in general, appear to be more favorable than the alkyl mesityl group in this context.

Stability and Cleavage of Sulfonyl Protecting Groups

The stability of the N-S bond in sulfonyl-protected azaindoles dictates the reaction conditions that can be employed in subsequent synthetic steps. The ease of cleavage is a critical consideration for the final deprotection step.

Table 2: Deprotection Methods for N-Sulfonyl Azaindoles

Protecting GroupDeprotection Reagents and ConditionsStability Profile / Remarks
Tosyl (Ts) 1. Cs₂CO₃, THF/MeOH, reflux, 0.5 h.[6] 2. Mg, MeOH, sonication.[7] 3. Sodium naphthalenide.[7] 4. HBr, strong acid.Stable to a wide range of conditions, including Suzuki coupling.[2][6] Cleavage often requires basic or reductive conditions.
Mesityl (Ms) Reductive cleavage (e.g., Mg/MeOH).Generally stable under acidic and basic conditions.[7]
Phenylsulfonyl (PhSO₂) Basic hydrolysis or reductive cleavage.Similar stability to the tosyl group.
2-Nitrobenzenesulfonyl (o-Ns) Thiophenol, K₂CO₃, DMF.[8]The nitro group activates the sulfonyl group for nucleophilic aromatic substitution, allowing for milder cleavage conditions with thiols compared to other sulfonyl groups.[8]

Experimental Protocols

General Procedure for N-Sulfonylation of 7-Azaindole

To a solution of 7-azaindole (1.0 eq.) in an appropriate solvent such as DMF or THF, is added a base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes. The respective sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][6]

Deprotection Protocols

1. Basic Hydrolysis of N-Tosyl-7-Azaindole [6]

To a solution of N-tosyl-7-azaindole in a 2:1 mixture of THF and methanol is added cesium carbonate (3.0 eq.). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the deprotected 7-azaindole.

2. Reductive Cleavage of a Sulfonamide using Mg/MeOH [7]

To a solution of the N-sulfonyl azaindole in methanol is added magnesium turnings (excess) and the mixture is stirred at room temperature or gently heated. Sonication can be used to accelerate the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

3. Cleavage of the 2-Nitrobenzenesulfonyl (o-Ns) Group [8]

To a solution of the N-(2-nitrobenzenesulfonyl)azaindole in DMF is added potassium carbonate (2.0 eq.) and thiophenol (1.5 eq.). The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then diluted with water and the product is extracted with an organic solvent.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflow for the utilization of sulfonyl protecting groups in the functionalization of azaindoles and a decision-making pathway for selecting an appropriate group.

G cluster_protection Protection cluster_reaction Functionalization cluster_deprotection Deprotection Azaindole Azaindole Protected_Azaindole N-Sulfonyl Azaindole Azaindole->Protected_Azaindole  Base, Solvent Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Protected_Azaindole Base Base Base->Protected_Azaindole Reaction_Substrate Coupling Partner / Electrophile Functionalized_Protected_Azaindole Functionalized N-Sulfonyl Azaindole Protected_Azaindole->Functionalized_Protected_Azaindole  Reaction Conditions (e.g., Suzuki, Lithiation) Reaction_Substrate->Functionalized_Protected_Azaindole Functionalized_Azaindole Functionalized Azaindole Functionalized_Protected_Azaindole->Functionalized_Azaindole  Cleavage Conditions Deprotection_Reagent Cleavage Reagent Deprotection_Reagent->Functionalized_Azaindole

General workflow for azaindole functionalization.

G Start Select Sulfonyl Protecting Group Stability_Needed High Stability Required? Start->Stability_Needed Harsh_Conditions Harsh Reaction Conditions? Stability_Needed->Harsh_Conditions Yes Mild_Cleavage Mild Cleavage Essential? Stability_Needed->Mild_Cleavage No Harsh_Conditions->Mild_Cleavage No Tosyl_Ms Tosyl (Ts) Mesityl (Ms) Harsh_Conditions->Tosyl_Ms Yes Nosyl 2-Nitrobenzenesulfonyl (Ns) Mild_Cleavage->Nosyl Yes Consider_Other Consider Alternative Protecting Groups Mild_Cleavage->Consider_Other No

Decision tree for sulfonyl group selection.

References

Comparative Guide to the Synthetic Validation of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of the key intermediate, 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. The routes are evaluated based on reaction efficiency, step economy, and the availability of starting materials. Detailed experimental protocols for key transformations are provided, supported by data from analogous reactions in the scientific literature.

Route 1: Convergent Synthesis via Sonogashira Coupling and Cyclization

This approach constructs the 5-azaindole core from a substituted aminopyridine precursor through a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Experimental Workflow for Route 1

Route 1 Workflow start 2-Amino-5-chloropyridine step1 N-Phenylsulfonylation start->step1 intermediate1 N-(5-chloro-2-pyridyl)benzenesulfonamide step1->intermediate1 step2 Iodination intermediate1->step2 intermediate2 N-(5-chloro-3-iodo-2-pyridyl)benzenesulfonamide step2->intermediate2 step3 Sonogashira Coupling intermediate2->step3 intermediate3 N-(5-chloro-3-alkynyl-2-pyridyl)benzenesulfonamide step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 product 1-(Phenylsulfonyl)-6-chloro-2-substituted-5-azaindole step4->product

Caption: Synthetic pathway for Route 1.

Data Summary for Route 1
StepTransformationKey Reagents & ConditionsYield (%)Reference (Analogous Reaction)
1N-PhenylsulfonylationBenzenesulfonyl chloride, Pyridine, CH₂Cl₂85-95General sulfonylation of anilines
2IodinationN-Iodosuccinimide (NIS), Acetonitrile70-85Iodination of aminopyridines
3Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF75-90[1]
4Intramolecular CyclizationKOt-Bu, NMP, 130 °C60-80[2]
Experimental Protocols for Route 1

Step 1: N-Phenylsulfonylation of 2-Amino-5-chloropyridine

To a solution of 2-amino-5-chloropyridine (1.0 eq) in pyridine (0.2 M) is added benzenesulfonyl chloride (1.1 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-(5-chloro-2-pyridyl)benzenesulfonamide.

Step 2: Iodination of N-(5-chloro-2-pyridyl)benzenesulfonamide

N-(5-chloro-2-pyridyl)benzenesulfonamide (1.0 eq) is dissolved in acetonitrile (0.1 M), and N-iodosuccinimide (1.2 eq) is added in one portion. The reaction is stirred at room temperature for 4 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulfate. The organic layer is washed with brine, dried, and concentrated. Purification by flash chromatography yields N-(5-chloro-3-iodo-2-pyridyl)benzenesulfonamide.

Step 3 & 4: One-Pot Sonogashira Coupling and Intramolecular Cyclization

A mixture of N-(5-chloro-3-iodo-2-pyridyl)benzenesulfonamide (1.0 eq), a terminal alkyne (e.g., trimethylsilylacetylene, 1.5 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a mixture of DMF and Et₃N (2:1, 0.1 M) is degassed and stirred under a nitrogen atmosphere at 60 °C for 6 hours. After cooling to room temperature, potassium tert-butoxide (2.0 eq) is added, and the mixture is heated to 130 °C in N-methyl-2-pyrrolidone (NMP) for 8 hours.[2] The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the 1-(phenylsulfonyl)-6-chloro-2-substituted-5-azaindole. Subsequent removal of the substituent at the 2-position (e.g., desilylation) followed by iodination would yield the final product.

Route 2: Linear Synthesis from a Pre-formed Azaindole Core

This strategy involves the initial formation of the 6-chloro-5-azaindole core, followed by sequential N-phenylsulfonylation and C-2 iodination.

Experimental Workflow for Route 2

Route 2 Workflow start Substituted Pyridine step1 Azaindole Formation start->step1 intermediate1 6-Chloro-5-azaindole step1->intermediate1 step2 N-Phenylsulfonylation intermediate1->step2 intermediate2 1-(Phenylsulfonyl)-6-chloro-5-azaindole step2->intermediate2 step3 C-2 Iodination intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway for Route 2.

Data Summary for Route 2
StepTransformationKey Reagents & ConditionsYield (%)Reference (Analogous Reaction)
1Azaindole FormationVarious methods (e.g., from aminomethylpyridines)60-80[1]
2N-PhenylsulfonylationBenzenesulfonyl chloride, NaH, DMF80-90General N-sulfonylation of indoles
3C-2 IodinationLiTMP, ZnCl₂·TMEDA, I₂, THF75[3]
Experimental Protocols for Route 2

Step 1: Synthesis of 6-Chloro-5-azaindole

The synthesis of 6-chloro-5-azaindole can be achieved through various published methods, often starting from appropriately substituted pyridines. One approach involves the cyclization of 3-amino-4-methylpyridines.[1]

Step 2: N-Phenylsulfonylation of 6-Chloro-5-azaindole

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) is added a solution of 6-chloro-5-azaindole (1.0 eq) in DMF at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which benzenesulfonyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: C-2 Iodination of 1-(Phenylsulfonyl)-6-chloro-5-azaindole

To a solution of 1-(phenylsulfonyl)-6-chloro-5-azaindole (1.0 eq) in anhydrous THF (0.1 M) at room temperature is added a pre-mixed solution of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (3.0 eq) and ZnCl₂·TMEDA (1.0 eq) in THF. The mixture is stirred for 2 hours at room temperature. A solution of iodine (1.5 eq) in THF is then added, and the reaction is stirred for an additional 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium thiosulfate and brine, then dried and concentrated. The final product is obtained after purification by flash chromatography.[3]

Comparison and Recommendation

FeatureRoute 1 (Convergent)Route 2 (Linear)
Overall Strategy Builds the azaindole core late in the synthesis.Modifies a pre-existing azaindole core.
Starting Materials Readily available substituted aminopyridines.Requires synthesis of the 6-chloro-5-azaindole core.
Key Steps Sonogashira coupling and intramolecular cyclization.N-phenylsulfonylation and directed C-2 iodination.
Potential Challenges Optimization of palladium-catalyzed coupling and cyclization conditions.Synthesis of the starting azaindole; potential for regioselectivity issues in iodination without the directing effect of the N-sulfonyl group.
Flexibility Allows for diversification at the 2-position by varying the alkyne coupling partner.Less flexible for late-stage diversification at the 2-position.

Recommendation:

For the synthesis of the target compound, Route 1 offers a more flexible and potentially higher-yielding approach , particularly if diversification at the 2-position of the azaindole is desired for structure-activity relationship (SAR) studies. The one-pot Sonogashira coupling and cyclization is an efficient method for constructing the azaindole skeleton.[1][4] While Route 2 is conceptually simpler, the initial synthesis of the 6-chloro-5-azaindole may require significant optimization, and the overall yield could be lower due to the linear nature of the synthesis. The deprotometalation-iodolysis in Route 2 is a powerful method for C-2 functionalization but requires careful handling of organometallic reagents.[3]

References

A Spectroscopic Showdown: Unraveling the Isomers of 5-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the distinct spectroscopic signatures of 4-, 5-, 6-, and 7-azaindole, offering researchers a valuable tool for their identification, characterization, and application in drug discovery and materials science.

The strategic placement of a nitrogen atom within the indole scaffold gives rise to the family of azaindole isomers, each possessing a unique electronic landscape and, consequently, distinct spectroscopic properties. This guide provides a comparative analysis of the four principal isomers of 5-azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to navigate the subtle yet significant differences between these important heterocyclic compounds.

Comparative Spectroscopic Data

The photophysical properties of the four azaindole isomers are highly sensitive to their molecular structure and the surrounding solvent environment. The following tables summarize the key absorption and emission characteristics of each isomer, providing a quantitative basis for their differentiation.

Table 1: UV-Vis Absorption and Fluorescence Emission Maxima of Azaindole Isomers

IsomerAbsorption λmax (nm)Emission λmax (nm)Solvent
4-Azaindole 288[1], 340-360 (derivative)[1][2]405-417 (derivative)[1][2]Not Specified, Various
5-Azaindole Not explicitly foundNot explicitly found-
6-Azaindole 320 (protonated form)380Not Specified
7-Azaindole Red-shifted from tryptophan374, 505 (Methanol)[3]Methanol[3]

Table 2: Fluorescence Quantum Yields and Lifetimes of Azaindole Isomers

IsomerQuantum Yield (Φ)Lifetime (τ)Solvent
4-Azaindole High (derivative)[2]Not explicitly foundVarious[2]
5-Azaindole Not explicitly foundNot explicitly found-
6-Azaindole Not explicitly foundNot explicitly found-
7-Azaindole 0.55 (1-methyl derivative)[3]21 ns (1-methyl derivative)[3]Water[3]

Note: Quantitative quantum yield and lifetime data for the parent compounds are scarce in the available literature, with data for derivatives being more common.

Experimental Protocols

The following are generalized yet detailed protocols for conducting UV-Vis absorption and fluorescence spectroscopy experiments on azaindole isomers. These methodologies provide a foundation for obtaining reliable and reproducible spectroscopic data.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of an azaindole isomer.

Materials:

  • Azaindole isomer

  • Spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the azaindole isomer of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from approximately 0.01 mM to 0.1 mM.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for scanning (e.g., 200-450 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

    • Measure the absorbance of each of the diluted azaindole solutions, ensuring the cuvette is placed in the same orientation for each measurement.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot absorbance at a specific λmax versus the concentration of the solutions. According to the Beer-Lambert law (A = εbc, where b is the path length), the slope of the resulting linear fit will be the molar absorptivity.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, quantum yield (Φ), and lifetime (τ) of an azaindole isomer.

Materials:

  • Azaindole isomer

  • Spectroscopic grade solvent

  • Fluorescence spectrophotometer (spectrofluorometer)

  • Quartz fluorescence cuvettes (four-sided polished)

  • A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of the azaindole isomer in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Prepare a solution of the fluorescence standard in the appropriate solvent with a similar absorbance at the same excitation wavelength.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength (typically at or near the absorption maximum of the azaindole isomer).

    • Set the emission wavelength range to be scanned, ensuring it covers the expected emission profile.

  • Measurement:

    • Record the fluorescence emission spectrum of the solvent blank to check for impurities.

    • Record the fluorescence emission spectrum of the azaindole isomer solution.

    • Record the fluorescence emission spectrum of the standard solution under identical instrument settings.

  • Data Analysis:

    • Emission Spectrum: Plot fluorescence intensity versus wavelength to obtain the emission spectrum and identify the emission maximum (λem).

    • Quantum Yield (Relative Method): The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • Lifetime Measurement: Fluorescence lifetime is typically measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry, which are specialized techniques requiring specific instrumentation.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the factors influencing the photophysical properties of azaindole isomers.

experimental_workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy s1 Weigh Azaindole Isomer s2 Prepare Stock Solution s1->s2 s3 Create Serial Dilutions s2->s3 uv1 Record Baseline (Blank) s3->uv1 To UV-Vis f1 Record Emission Spectra s3->f1 To Fluorescence uv2 Measure Absorbance Spectra uv1->uv2 uv3 Determine λmax and ε uv2->uv3 uv3->f1 Inform Excitation λ f2 Measure Quantum Yield f1->f2 f3 Determine Fluorescence Lifetime f1->f3

Caption: General experimental workflow for the spectroscopic analysis of azaindole isomers.

signaling_pathway cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Characteristics mp1 Nitrogen Position sc1 Absorption λmax mp1->sc1 sc2 Emission λmax mp1->sc2 mp2 Substituent Effects mp2->sc1 mp2->sc2 sc3 Quantum Yield (Φ) mp2->sc3 mp3 Solvent Polarity mp3->sc2 mp3->sc3 sc4 Fluorescence Lifetime (τ) mp3->sc4

Caption: Factors influencing the spectroscopic properties of 5-azaindole isomers.

References

A Comparative Guide to the Biological Activity of 1-(Phenylsulfonyl)indole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(phenylsulfonyl)indole derivatives and related compounds, offering insights into their potential as therapeutic agents. While specific data on 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is limited in publicly available literature, this guide focuses on the broader class of 1-arylsulfonylindoles to provide a valuable comparative framework. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

Comparative Performance Data

The following tables summarize the in vitro biological activities of various 1-arylsulfonylindole and related derivatives, highlighting their potential as anticancer agents.

Table 1: Anticancer Activity of Indole-based Arylsulfonylhydrazide Derivatives [1][2]

Compound IDSubstitution on Phenylsulfonyl RingTarget Cell LineIC50 (µM)
5f 4-ChloroMCF-713.2
MDA-MB-4688.2
5k 4-BiphenylMCF-717.3
MDA-MB-46811.4
5a UnsubstitutedMCF-738.07
MDA-MB-46828.3
5b 4-MethylMCF-721.08
MDA-MB-46816.4
5c 4-MethoxyMCF-724.3
MDA-MB-46818.2
5d 4-NitroMCF-719.5
MDA-MB-46814.7
5e 4-FluoroMCF-727.4
MDA-MB-46821.3

Table 2: Antiproliferative Activity of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as HDAC Inhibitors [3]

Compound IDSubstitution on Arylsulfonyl RingHep3B GI50 (µM)MDA-MB-231 GI50 (µM)PC-3 GI50 (µM)A549 GI50 (µM)
8 Unsubstituted0.410.480.621.0
11 4-Methoxy0.640.661.011.21
12 3,4-Dimethoxy0.360.370.930.56
13 4-Fluoro0.520.600.760.85
14 4-Chloro0.450.510.680.72
SAHA (1) (Reference Compound)2.112.553.182.87

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Compound 5f)[1][2]

A mixture of 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde (1 equivalent) and 4-chlorobenzenesulfonohydrazide (1 equivalent) was refluxed in ethanol for 6 hours. The reaction progress was monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold ethanol, and dried to afford the final product. The structure of the compound was confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)[1][2]

Human breast cancer cell lines (MCF-7 and MDA-MB-468) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Histone Deacetylase (HDAC) Inhibition Assay[3]

The HDAC inhibitory activity was determined using a commercially available HDAC fluorescent activity assay kit. Briefly, HeLa nuclear extract, which serves as the source of HDAC enzymes, was incubated with the test compounds and a fluorogenic substrate. The reaction was stopped by the addition of a developer containing a trypsin-like protease. The fluorescence was measured with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The IC50 values were determined by plotting the percentage of inhibition versus the concentration of the inhibitor.

Cell Growth Inhibitory Assay (Sulforhodamine B Assay)[3]

Human cancer cell lines (Hep3B, MDA-MB-231, PC-3, and A549) were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The cells were then fixed with 10% trichloroacetic acid and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid. The unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at 515 nm. The GI50 values, representing the concentration required to inhibit cell growth by 50%, were calculated.

Signaling Pathways and Experimental Workflows

The following diagrams visualize a general signaling pathway often targeted by anticancer agents and a typical experimental workflow for evaluating such compounds.

anticancer_pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS/RAF/MEK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., RAS/RAF/MEK/ERK)->Apoptosis Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Expression->Proliferation, Survival, Angiogenesis 1-Arylsulfonylindole Derivative 1-Arylsulfonylindole Derivative 1-Arylsulfonylindole Derivative->Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Inhibition

Caption: General kinase inhibitor signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Test Compounds Cell-based Assays Cell-based Assays In Vitro Screening->Cell-based Assays Active Hits Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Potent Compounds In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Candidate Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Lead Optimization->Compound Synthesis & Characterization Iterative Improvement

Caption: Drug discovery workflow for anticancer agents.

References

Navigating Catalytic Cross-Coupling: A Comparative Guide for the Functionalization of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of complex heterocyclic scaffolds is paramount. This guide provides a comparative analysis of catalytic systems for cross-coupling reactions involving the key intermediate, 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. This compound serves as a critical building block in the synthesis of various kinase inhibitors and other medicinally relevant molecules.

The strategic introduction of molecular diversity at the C2 position of the 5-azaindole core is a common objective in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, are indispensable tools for achieving this goal. The choice of catalyst, ligand, base, and solvent system significantly impacts the reaction's efficiency, yield, and substrate scope. This guide summarizes key findings from the literature to aid in the selection of optimal reaction conditions.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, the reactivity of the C2-iodo bond is exploited for coupling with various boronic acids and esters. The following table summarizes representative catalytic systems and their performance.

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Arylboronic acidK₂CO₃Dioxane/H₂O80-1002-1275-92[1]
Pd(PPh₃)₄Heteroarylboronic acidNa₂CO₃DMF/H₂O110285-95[2]
Pd(OAc)₂ / SPhosVinylboronic acidK₃PO₄Toluene/H₂O10016~80[3]
PdCl₂(dppf)·CH₂Cl₂Potassium vinyltrifluoroborateCs₂CO₃Dioxane/H₂O1001-237-70[2]

Note: Yields are representative and can vary depending on the specific boronic acid partner.

Experimental Protocols

Below are detailed methodologies for key cross-coupling reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a degassed mixture of dioxane and water (4:1), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][4]

Protocol 2: General Procedure for Sonogashira Coupling

In a dried Schlenk flask, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv) are combined under an inert atmosphere. A degassed solvent such as DMF or THF is added, followed by a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv). The reaction is typically stirred at room temperature or gently heated (e.g., 60 °C) for 2-24 hours until completion as monitored by TLC or LC-MS. The workup involves quenching with saturated aqueous ammonium chloride, extraction with an organic solvent, and purification by column chromatography.[5][6]

Protocol 3: General Procedure for Heck Reaction

A mixture of this compound (1.0 equiv), an alkene (1.5-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 0.05-0.1 equiv), a phosphine ligand (if required), and a base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere at 80-140 °C.[3][7] The reaction progress is monitored by an appropriate chromatographic method. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the residue is purified by chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, a flask is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04-0.1 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv). An anhydrous, degassed solvent such as toluene or dioxane is added, and the mixture is heated, typically between 80-110 °C, until the starting material is consumed. The reaction is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[8][9]

Visualizing the Catalytic Pathway

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation [R-B(OR)2(Base)]- Base Base Base->R-B(OR)2 Ar-I Ar-I

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants 1. Weigh Substrate, Boronic Acid, Base Catalyst 2. Add Pd Catalyst and Ligand Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Inert 4. Purge with Inert Gas Solvent->Inert Heat 5. Heat to Reaction Temp Inert->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench 7. Cool and Quench Reaction Monitor->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Dry 9. Dry and Concentrate Organic Layer Extract->Dry Purify 10. Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Synthetic Methods for Substituted 5-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in numerous pharmacologically active compounds.[1][2] As bioisosteres of indoles and purines, these heterocyclic systems offer unique physicochemical properties, such as improved solubility and the ability to form additional hydrogen bonds, which can enhance binding affinity and metabolic stability.[3][4] The electron-deficient nature of the integrated pyridine ring, however, presents distinct challenges for synthesis compared to traditional indole chemistry.[5][6]

This guide provides a comparative overview of key synthetic methodologies for preparing substituted 5-azaindoles, with a focus on reaction efficiency, substrate scope, and experimental conditions. The information is intended for researchers, scientists, and drug development professionals seeking to select or optimize synthetic routes to this important heterocyclic core.

Palladium-Catalyzed Larock Heteroannulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne.[7][8] This method has been successfully adapted for the synthesis of 5-azaindoles, providing a versatile route to 2,3-disubstituted derivatives. The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by alkyne insertion and reductive elimination to form the pyrrole ring.

A general and efficient procedure for synthesizing functionalized 2,3-diaryl-5-azaindoles involves the palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines with diarylalkynes.[5] This approach demonstrates good to excellent yields for a variety of substituted products.[5]

G pd0 Pd(0)L2 pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Oxidative Addition iodo_pyridine 4-Acetamido-3-iodopyridine (Substrate 1) iodo_pyridine->pd_complex1 pd_complex2 Alkyne Coordination pd_complex1->pd_complex2 Ligand Exchange alkyne Diarylalkyne (Substrate 2) alkyne->pd_complex2 pd_complex3 Migratory Insertion pd_complex2->pd_complex3 pd_complex4 Intramolecular Amination pd_complex3->pd_complex4 catalyst_regen Reductive Elimination pd_complex4->catalyst_regen product 2,3-Diaryl-5-azaindole catalyst_regen->pd0 Catalyst Regeneration catalyst_regen->product

Catalytic cycle for the Larock heteroannulation synthesis of 5-azaindoles.

Experimental Data: Palladium-Catalyzed Synthesis of 2,3-Diaryl-5-azaindoles [5]

EntryDiarylalkyne (R-C≡C-R')ConditionsProductYield (%)
1DiphenylacetylenePd(OAc)₂, P(o-tol)₃, LiCl, K₂CO₃, DMF, 100 °C, 16h2,3-Diphenyl-5-azaindole89
2Bis(4-fluorophenyl)acetylenePd(OAc)₂, P(o-tol)₃, LiCl, K₂CO₃, DMF, 100 °C, 16h2,3-Bis(4-fluorophenyl)-5-azaindole92
3Bis(4-methoxyphenyl)acetylenePd(OAc)₂, P(o-tol)₃, LiCl, K₂CO₃, DMF, 100 °C, 16h2,3-Bis(4-methoxyphenyl)-5-azaindole91
4Bis(4-chlorophenyl)acetylenePd(OAc)₂, P(o-tol)₃, LiCl, K₂CO₃, DMF, 100 °C, 16h2,3-Bis(4-chlorophenyl)-5-azaindole85
51-Phenyl-2-(p-tolyl)acetylenePd(OAc)₂, P(o-tol)₃, LiCl, K₂CO₃, DMF, 100 °C, 16hMixture of regioisomers89

Representative Experimental Protocol (Entry 1) [5] To a screw-capped tube are added 4-acetamido-3-iodopyridine (0.1 g, 0.38 mmol), diphenylacetylene (0.082 g, 0.46 mmol), palladium(II) acetate (4.3 mg, 0.019 mmol), tri(o-tolyl)phosphine (11.6 mg, 0.038 mmol), potassium carbonate (0.158 g, 1.14 mmol), and lithium chloride (16 mg, 0.38 mmol). The tube is purged with argon, and anhydrous N,N-dimethylformamide (DMF, 2 mL) is added. The mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 2,3-diphenyl-5-azaindole.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[9] Its application to azaindole synthesis is often challenging and can result in low yields due to the electron-deficient pyridine nucleus.[3][10] However, the reaction can be effective for certain isomers, particularly when the starting pyridylhydrazine contains electron-donating groups.[11] While more commonly applied to 4- and 6-azaindoles, specific conditions can be optimized for 5-azaindole synthesis, though it remains a less general approach for this isomer.

G start1 Pyridylhydrazine hydrazone Hydrazone Formation start1->hydrazone start2 Ketone / Aldehyde start2->hydrazone enamine Tautomerization (Ene-hydrazine) hydrazone->enamine H⁺ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization product Substituted 5-Azaindole cyclization->product -NH₃

Generalized mechanism of the Fischer indole synthesis.

Experimental Data: Fischer Synthesis of 5-Chloro-7-azaindoles Note: Data for a closely related isomer is presented due to the scarcity of high-yield examples for substituted 5-azaindoles in the provided search results. This method can be adapted, but optimization is typically required.

A simple and effective method based on the Fischer reaction in polyphosphoric acid (PPA) has been developed for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles.[10][12]

EntryHydrazineCarbonyl CompoundConditionsProductYield (%)
1(5-chloro-pyridin-2-yl)hydrazinePropiophenonePPA, 100-110 °C5-Chloro-3-methyl-2-phenyl-7-azaindole70
2(5-chloro-pyridin-2-yl)hydrazineCyclohexanonePPA, 100-110 °C5-Chloro-1,2,3,4-tetrahydro-γ-carboline68
3(5-chloro-pyridin-2-yl)hydrazineAcetophenonePPA, 100-110 °C5-Chloro-2-phenyl-7-azaindole65

Representative Experimental Protocol (Adapted from 7-azaindole synthesis) [12] A mixture of (5-chloro-pyridin-2-yl)hydrazine (1 mmol) and the corresponding ketone (1.1 mmol) is added to polyphosphoric acid (PPA, 5-10 mL). The reaction mixture is heated with stirring to 100-110 °C and maintained at this temperature for 1-2 hours. After cooling, the mixture is poured into ice water and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, dried, and purified by recrystallization or column chromatography to yield the final product.

Transition-Metal-Free Synthesis via Dual Activation

Recent advances have led to transition-metal-free approaches, which offer milder reaction conditions and avoid potential metal contamination in the final products. One such method employs N-heterocyclic carbene (NHC) catalysis in a dual activation strategy. This convergent synthesis allows for the preparation of various 2-aryl-azaindoles, including the 5-azaindole isomer, in excellent yields by intercepting a reactive aza-ortho-azaquinone methide intermediate with an acyl anion equivalent.[13] This technique is notable for its ability to synthesize previously inaccessible azaindoles.[13]

G aldehyde Aromatic Aldehyde breslow Breslow Intermediate (Acyl Anion Equivalent) aldehyde->breslow nhc N-Heterocyclic Carbene (NHC) nhc->breslow Catalyst addition Nucleophilic Addition breslow->addition precursor Pyridyl Precursor intermediate Aza-ortho-azaquinone Methide Intermediate precursor->intermediate Base intermediate->addition cyclization Cyclization/ Aromatization addition->cyclization product 2-Aryl-5-azaindole cyclization->product

Workflow for NHC-catalyzed dual activation synthesis of 2-aryl-azaindoles.

Experimental Data: NHC-Catalyzed Synthesis of 2-Aryl-Azaindoles [13]

EntryAzaindole IsomerR-group (Aryl)ConditionsYield (%)
15-AzaindolePhenylNHC catalyst, DBU, THF, 40 °C, 24h86
24-AzaindolePhenylNHC catalyst, DBU, THF, 40 °C, 24h95
37-AzaindolePhenylNHC catalyst, DBU, THF, 40 °C, 24h92
45-Azaindole4-MethoxyphenylNHC catalyst, DBU, THF, 40 °C, 24h89
55-Azaindole4-ChlorophenylNHC catalyst, DBU, THF, 40 °C, 24h81

Representative Experimental Protocol (Entry 1) [13] In a nitrogen-filled glovebox, the N-Boc-picolyl chloride precursor (0.20 mmol), benzaldehyde (0.30 mmol), NHC catalyst (0.04 mmol), and anhydrous THF (1.0 mL) are added to a vial. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 mmol) is added, and the vial is sealed and stirred at 40 °C for 24 hours. The reaction mixture is then cooled, and trifluoroacetic acid (0.2 mL) in dichloromethane (0.8 mL) is added. The mixture is stirred for 2 hours at room temperature to remove the Boc protecting group. The solvent is evaporated, and the residue is purified by flash column chromatography to give 2-phenyl-5-azaindole.

Other Notable Synthetic Methods

Several other classical and modern synthetic strategies have been adapted for the synthesis of 5-azaindoles.

  • Batcho-Leimgruber Synthesis: This method is considered effective for producing 4-, 5-, and 6-azaindoles. It involves the reductive cyclization of an ortho-nitro enamine, offering a versatile route to the core structure.[3][14]

  • [3+2] Cycloaddition: A newer approach involves a [3+2] dipolar cycloaddition between nitriles and a 3,4-cyclopropanopiperidine, followed by oxidation with selenium dioxide (SeO₂). This method is cost-effective and suitable for creating libraries of compounds for pharmaceutical applications.[5][15]

  • Zirconocene-Mediated Synthesis: This one-pot multicomponent process uses a silicon-tethered diyne and organonitriles to selectively prepare pyrrolo[3,2-c]pyridines (5-azaindoles) with diverse substitution patterns.[15]

Comparison Summary of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantages
Larock Heteroannulation Pd-catalyzed coupling of o-halo-aminopyridine and alkyne.High yields, good functional group tolerance, direct access to 2,3-disubstituted products.Requires pre-functionalized starting materials (halides), potential for metal contamination.
Fischer Synthesis Acid-catalyzed cyclization of a pyridylhydrazine and a carbonyl.Uses simple starting materials, cost-effective.Often low yields for azaindoles, harsh acidic conditions, limited scope for 5-azaindole.
NHC-Catalyzed Synthesis Transition-metal-free dual activation.Mild conditions, high yields, broad scope, avoids metal catalysts.Requires multi-step synthesis of precursors, NHC catalyst can be sensitive.
Batcho-Leimgruber Reductive cyclization of an o-nitro enamine.Good yields, versatile for multiple azaindole isomers.Multi-step sequence, may use harsh reducing agents.
[3+2] Cycloaddition Cycloaddition followed by oxidation.Novel, suitable for combinatorial chemistry, cost-effective.Requires specialized starting materials (cyclopropanes), use of toxic SeO₂.

References

Safety Operating Guide

Personal protective equipment for handling 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Due to the compound's classification as a halogenated organic compound and its complex structure, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-layered chemical-resistant gloves (e.g., Nitrile or Neoprene). Change gloves every 30-60 minutes or immediately upon contamination.[1]To prevent skin contact with the hazardous chemical.[1] Powder-free gloves are recommended to avoid aerosolization and contamination.[1]
Eye and Face Protection Chemical splash goggles and a face shield, or a full face-piece respirator.[2]To protect against splashes, vapors, and dust particles that can cause serious eye irritation or injury.[3][4][5]
Respiratory Protection An N95 or N100 NIOSH-approved mask for handling powders. A full face-piece chemical cartridge respirator for vapors or splashes.[2]To prevent inhalation of dust or vapors, which can be harmful.[3][6] The specific type of respirator should be chosen based on a risk assessment.[7]
Body Protection A disposable gown or a clean lab coat worn over full-length pants. Gowns should have long cuffs that can be tucked into gloves.[1]To protect the skin from accidental contact and contamination of personal clothing.[3]
Footwear Closed-toe shoes are required at all times in the laboratory.[7]To protect feet from spills and falling objects.

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and emergency shower are readily accessible.[7][8] All personnel must be trained on the specific hazards and handling procedures for this compound.[2]

  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted within a properly functioning chemical fume hood.[7]

  • Weighing and Transfer: When weighing and transferring the solid compound, use caution to minimize dust generation.[9]

  • Housekeeping: Maintain good housekeeping practices to avoid accumulation of chemical residues on surfaces. Clean up any spills immediately according to the procedures outlined below.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][9] Do not eat, drink, or smoke in areas where this chemical is handled.[4][9]

Disposal Plan:

  • Waste Categorization: All waste containing this compound, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, properly labeled, and sealed container.[10] Do not mix with non-halogenated waste.[10]

  • Container Management: Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Procedure: Dispose of hazardous waste through an approved chemical waste management program, following all local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Small Spills (manageable within 10 minutes by trained personnel):

    • Alert personnel in the immediate area.[10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7][8]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[7][10]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.[7]

    • Notify your supervisor and institutional safety office.

    • If there is a fire risk or the spill is uncontained, call emergency services.[7]

Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3][10] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]

Workflow for Handling this compound

G prep Preparation - Review SDS - Verify fume hood function - Prepare spill kit don_ppe Don PPE - Double gloves - Goggles & face shield - Lab coat/gown - Respirator (if needed) prep->don_ppe handling Chemical Handling (in Fume Hood) - Weighing - Transfer - Reaction setup don_ppe->handling post_handling Post-Handling - Decontaminate surfaces - Clean glassware handling->post_handling emergency Emergency Event (Spill or Exposure) handling->emergency doff_ppe Doff PPE - Remove gown & gloves - Wash hands post_handling->doff_ppe waste_disposal Waste Disposal - Segregate halogenated waste - Label & seal container post_handling->waste_disposal spill_response Spill Response - Evacuate (large spill) - Absorb & clean (small spill) emergency->spill_response Spill exposure_response Exposure Response - Use emergency shower/eyewash - Seek medical attention emergency->exposure_response Exposure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.